Hippuric acid-d2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
181.18 g/mol |
IUPAC Name |
2-benzamido-2,2-dideuterioacetic acid |
InChI |
InChI=1S/C9H9NO3/c11-8(12)6-10-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)(H,11,12)/i6D2 |
InChI Key |
QIAFMBKCNZACKA-NCYHJHSESA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)NC(=O)C1=CC=CC=C1 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Deuterated Hippuric Acid in Advancing Metabolic Research: A Technical Guide
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Application of Hippuric Acid-d2 in Metabolic Studies.
This compound, a stable isotope-labeled form of the endogenous metabolite hippuric acid, serves as a critical tool in the field of metabolomics and drug development. Its primary application lies in its use as an internal standard for highly accurate and precise quantification of its unlabeled counterpart in biological matrices. This technical guide provides a comprehensive overview of this compound, its role in metabolic studies, detailed experimental protocols for its use, and the broader significance of hippuric acid in understanding host-microbiome interactions and various disease states.
Introduction to this compound
This compound is a synthetically modified version of hippuric acid where two hydrogen atoms on the glycine moiety have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling results in a molecule that is chemically identical to hippuric acid but has a slightly higher molecular weight. This mass difference is the key to its utility in analytical chemistry, particularly in mass spectrometry-based techniques.[1]
The primary roles of this compound in metabolic studies are:
-
Internal Standard for Quantitative Analysis: It is widely used as an internal standard in liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy for the precise quantification of endogenous hippuric acid.[2]
-
Metabolic Tracer: Deuterated compounds can be used to trace the metabolic fate of molecules in biological systems, providing insights into metabolic pathways and fluxes.
Core Application: An Internal Standard for Accurate Quantification
The most prominent role of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS). This technique is considered the gold standard for quantitative analysis due to its ability to correct for variations in sample preparation and instrument response. A known amount of the deuterated standard is added to a biological sample at the beginning of the workflow. Since the deuterated and non-deuterated forms of hippuric acid have nearly identical chemical and physical properties, they behave similarly during extraction, chromatography, and ionization. Any loss of the analyte during sample processing will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the signal from the endogenous analyte to the signal from the deuterated internal standard, a highly accurate and precise quantification can be achieved.
Experimental Protocol: Quantification of Hippuric Acid in Urine using LC-MS/MS with a Deuterated Internal Standard
The following protocol is adapted from a validated method for the quantification of hippuric acid in urine and demonstrates the application of a stable isotope-labeled internal standard, which is directly analogous to the use of this compound.[3][4]
Objective: To accurately quantify the concentration of hippuric acid in urine samples by employing an isotope dilution LC-MS/MS method.
Materials:
-
Urine samples
-
Hippuric acid analytical standard
-
This compound (or a similar stable isotope-labeled standard like ¹³C₆-hippuric acid as used in the reference study) as the internal standard (IS)[3]
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Formic acid, LC-MS grade
-
Ammonium acetate
-
Ultrapure water
-
Microcentrifuge tubes
-
Autosampler vials
Instrumentation:
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of hippuric acid in methanol.
-
Prepare a stock solution of this compound (internal standard) in methanol.
-
Create a series of calibration standards by spiking known concentrations of the hippuric acid stock solution into a blank urine matrix.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
Thaw urine samples to room temperature and vortex to ensure homogeneity.
-
To a microcentrifuge tube, add a specific volume of urine (e.g., 50 µL).
-
Add a fixed amount of the this compound internal standard solution to each sample, calibrator, and QC sample.
-
For protein precipitation (if analyzing plasma or serum), add a volume of cold acetonitrile (e.g., 3 volumes). For direct urine injection, dilution with the mobile phase may be sufficient.
-
Vortex vigorously and then centrifuge to pellet any precipitates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: 20 mM ammonium acetate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient to separate hippuric acid from other matrix components.
-
Flow Rate: A typical flow rate for analytical LC columns (e.g., 0.3-0.5 mL/min).
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Negative ion mode is often preferred for acidic compounds like hippuric acid.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both hippuric acid and this compound. While the exact transitions for this compound are not provided in the search results, a representative set based on a similar labeled compound (¹³C₆-hippuric acid) is shown in the table below.
-
-
Data Presentation: Quantitative LC-MS/MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Hippuric Acid | 178 | 77 | Negative |
| ¹³C₆-Hippuric Acid (IS) | 184 | 83 | Negative |
| Benzoic Acid | 121 | 77 | Negative |
| ¹³C₆-Benzoic Acid (IS) | 127 | 83 | Negative |
| L-Phenylalanine-ring-D5 (ISTD) | 169 | 108 | Negative |
Table 1: Representative MRM transitions for the analysis of hippuric acid and related compounds using stable isotope-labeled internal standards. The data for ¹³C₆-labeled compounds are presented as a proxy for deuterated standards, illustrating the mass shift principle.
Method Validation:
The analytical method should be validated for linearity, accuracy, precision, and stability to ensure reliable results.
-
Linearity: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. A linear regression with a correlation coefficient (r²) > 0.99 is desirable.
-
Accuracy and Precision: Determined by analyzing the QC samples at different concentrations on the same day (intra-day) and on different days (inter-day).
-
Stability: Assessed by analyzing samples after various storage conditions, such as room temperature for a set period and multiple freeze-thaw cycles.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for using a deuterated internal standard in a quantitative LC-MS/MS analysis.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
The Broader Role of Hippuric Acid in Metabolic Studies
Beyond its use as an analytical tool, the study of hippuric acid itself provides valuable insights into metabolic health and disease. Hippuric acid is a key co-metabolite of the gut microbiome and is formed in the liver and kidneys through the conjugation of benzoic acid with the amino acid glycine.
The levels of hippuric acid in biological fluids are influenced by:
-
Diet: Consumption of fruits, vegetables, and other polyphenol-rich foods can increase hippuric acid levels.
-
Gut Microbiome Composition: The gut microbiota plays a crucial role in metabolizing dietary polyphenols and aromatic amino acids to produce benzoic acid, the precursor to hippuric acid.
-
Host Genetics and Physiology: The efficiency of the enzymatic conjugation of benzoic acid and glycine can vary between individuals.
Elevated or decreased levels of hippuric acid have been associated with various conditions, including metabolic syndrome, inflammatory bowel disease, and neurological disorders, making it a significant biomarker in clinical and nutritional research.
Signaling Pathway: The Gut Microbiome-Host Co-metabolism of Hippuric Acid
The following diagram illustrates the metabolic pathway leading to the formation of hippuric acid, highlighting the interplay between diet, the gut microbiome, and host metabolism.
Caption: Formation of hippuric acid through host-microbiome co-metabolism.
Conclusion
This compound is an indispensable tool for researchers in the fields of metabolomics, clinical chemistry, and drug development. Its application as an internal standard enables the highly accurate and reliable quantification of endogenous hippuric acid, a metabolite of growing importance for understanding the intricate relationship between diet, the gut microbiome, and human health. The methodologies outlined in this guide provide a framework for the robust implementation of deuterated standards in metabolic research, paving the way for new discoveries in disease diagnostics and personalized nutrition.
References
A Technical Guide to the Synthesis and Purification of Deuterated Hippuric Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification methods for deuterated hippuric acid, a critical tool in various research applications, including metabolic studies and as an internal standard in mass spectrometry-based analyses. This document details the synthetic pathways for producing hippuric acid with different isotopic labeling patterns, specifically benzoyl-d5, glycine-d2, and discusses the potential for ring-d4 labeling. Furthermore, it outlines robust purification and analytical techniques to ensure high purity and isotopic enrichment of the final product.
Synthesis of Deuterated Hippuric Acid
The primary method for synthesizing hippuric acid and its deuterated isotopologues is the Schotten-Baumann reaction. This well-established method involves the acylation of the amino group of glycine with benzoyl chloride (or its deuterated analogue) in an alkaline aqueous solution. The general reaction scheme is presented below:
Figure 1: General Schotten-Baumann reaction for the synthesis of deuterated hippuric acid.
Synthesis of Benzoyl-d5 Hippuric Acid
This synthesis utilizes benzoyl-d5 chloride as the acylating agent to introduce five deuterium atoms onto the benzoyl moiety of hippuric acid.
Experimental Protocol:
-
Dissolution of Glycine: In a suitable reaction vessel, dissolve glycine in a 10% aqueous sodium hydroxide (NaOH) solution. The molar ratio of NaOH should be at least 2:1 with respect to glycine to neutralize the generated hydrochloric acid and maintain alkaline conditions.
-
Acylation: Cool the glycine solution in an ice bath. Add benzoyl-d5 chloride dropwise to the stirred solution. The reaction is exothermic, and maintaining a low temperature is crucial to minimize side reactions.
-
Reaction Completion: Continue stirring the mixture vigorously for approximately 30-60 minutes after the addition is complete. The disappearance of the characteristic odor of benzoyl chloride indicates the completion of the reaction.
-
Precipitation: Acidify the reaction mixture by slowly adding concentrated hydrochloric acid (HCl) until the pH is acidic (test with litmus paper). The hippuric acid-d5 will precipitate out of the solution as a white solid.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any inorganic salts.
Synthesis of Glycine-d2 Hippuric Acid
To synthesize hippuric acid with deuterium labels on the glycine backbone, glycine-d2 is used as the starting material.
Experimental Protocol:
The protocol is analogous to the synthesis of benzoyl-d5 hippuric acid, with the substitution of glycine with glycine-d2.
-
Dissolution of Glycine-d2: Dissolve glycine-d2 in a 10% aqueous NaOH solution.
-
Acylation: Cool the solution and add benzoyl chloride dropwise with vigorous stirring.
-
Reaction Completion: Continue stirring until the benzoyl chloride has fully reacted.
-
Precipitation: Acidify the mixture with concentrated HCl to precipitate the glycine-d2 hippuric acid.
-
Isolation: Collect the product by vacuum filtration and wash with cold water.
Synthesis of Ring-d4 Hippuric Acid
The synthesis of hippuric acid with a deuterated benzene ring (excluding the carboxyl-substituted position) would require a custom synthesis of the appropriately deuterated benzoyl chloride. This is a more complex undertaking and the starting materials are not as readily available as the d5-benzoyl chloride. The general approach would involve the synthesis of benzoic acid-d4, followed by its conversion to benzoyl chloride-d4, and subsequent reaction with glycine as described above.
Purification of Deuterated Hippuric Acid
Purification is a critical step to ensure the removal of unreacted starting materials, by-products (such as benzoic acid from the hydrolysis of benzoyl chloride), and any non-deuterated or partially deuterated species.
Recrystallization
Recrystallization is the most common and effective method for purifying hippuric acid.[1]
Experimental Protocol:
-
Solvent Selection: Hot water is the preferred solvent for the recrystallization of hippuric acid.[1] It is sparingly soluble in cold water but readily soluble in hot water. Other potential solvents include ethanol and acetonitrile.[2]
-
Dissolution: Dissolve the crude deuterated hippuric acid in a minimum amount of boiling water. If the solution is colored, a small amount of activated charcoal can be added to decolorize it.
-
Hot Filtration: If charcoal was used, perform a hot filtration to remove it. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Well-defined, needle-shaped crystals should form.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven.
A patent describes a method for purifying hippuric acid by crystallization from water in the presence of calcium oxide to remove benzoic acid impurity.[3]
High-Performance Liquid Chromatography (HPLC)
For achieving very high purity or for separating isotopologues, reversed-phase HPLC can be employed.
General HPLC Parameters:
-
Column: A C18 or C8 column is typically used.[4]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an acidic aqueous buffer (e.g., water with phosphoric acid or formic acid for MS compatibility) is common.
-
Detection: UV detection at a wavelength of approximately 225-230 nm is suitable for hippuric acid.
A study has demonstrated the isotopic fractionation of hippuric acid and its d5-analogue using a C18 column with a methanol-phosphoric acid mobile phase. This indicates that HPLC can be used to separate deuterated and non-deuterated forms.
Data Presentation
The following tables summarize the key quantitative data for the synthesis and characterization of deuterated hippuric acid.
| Compound | Starting Materials | Typical Yield | Reference |
| Hippuric Acid | Glycine, Benzoyl Chloride | 64-96% | |
| Benzoyl-d5 Hippuric Acid | Glycine, Benzoyl-d5 Chloride | Expected to be similar to non-deuterated synthesis | - |
| Glycine-d2 Hippuric Acid | Glycine-d2, Benzoyl Chloride | Expected to be similar to non-deuterated synthesis | - |
Table 1: Synthetic Yields
| Property | Value | Reference |
| Melting Point | 187-188 °C | |
| Molar Mass | 179.17 g/mol | |
| Molar Mass (Benzoyl-d5) | 184.20 g/mol | |
| Molar Mass (Glycine-d2) | 181.19 g/mol | - |
Table 2: Physical Properties
| Deuterated Starting Material | Supplier | Reported Isotopic Purity |
| Benzoyl-d5 Chloride | Sigma-Aldrich, Cambridge Isotope Laboratories | 99 atom % D |
| Glycine-d2 | Cambridge Isotope Laboratories, LGC Standards | 98 atom % D |
Table 3: Commercially Available Deuterated Starting Materials
Characterization and Quality Control
Ensuring the isotopic purity and structural integrity of the synthesized deuterated hippuric acid is paramount. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: In the ¹H NMR spectrum of benzoyl-d5 hippuric acid , the aromatic signals corresponding to the benzoyl group will be absent. The spectrum will be simplified to the signals of the glycine moiety.
-
¹H NMR: For glycine-d2 hippuric acid , the signal corresponding to the methylene protons of the glycine backbone will be significantly reduced or absent, depending on the isotopic enrichment.
-
¹³C NMR: The ¹³C NMR spectrum can also be used to confirm the position of deuterium labeling, as the signals for deuterated carbons will be either absent or show a characteristic triplet splitting pattern in a proton-decoupled spectrum.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic purity of deuterated compounds. By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the degree of deuterium incorporation can be accurately determined. The mass spectrum will show a distribution of isotopologues, and the relative intensities of these peaks can be used to calculate the isotopic enrichment.
The electron ionization (EI) mass spectrum of non-deuterated hippuric acid shows a characteristic fragmentation pattern that can be compared with the spectra of the deuterated analogs to confirm the location of the deuterium labels.
Experimental Workflows
The following diagrams illustrate the logical workflows for the synthesis and purification of deuterated hippuric acid.
Figure 2: Synthesis workflow for deuterated hippuric acid.
Figure 3: Purification workflow by recrystallization.
Conclusion
The synthesis of deuterated hippuric acid can be readily achieved using the Schotten-Baumann reaction with the appropriate deuterated starting materials. Purification by recrystallization from hot water is a simple and effective method for obtaining a high-purity product. The isotopic enrichment and structural integrity should be confirmed by mass spectrometry and NMR spectroscopy. This guide provides the necessary protocols and data to enable researchers to successfully synthesize and purify deuterated hippuric acid for their specific research needs.
References
A Technical Guide to Hippuric Acid-d2: Commercial Availability and Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Hippuric acid-d2, a deuterated internal standard crucial for accurate bioanalysis. It details the commercial suppliers, availability, and a comprehensive experimental protocol for its primary application in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction to this compound
This compound (Benzamidoacetic acid-d2) is a stable isotope-labeled form of hippuric acid. Hippuric acid itself is a normal metabolite found in urine, resulting from the conjugation of benzoic acid and glycine. In the realm of analytical chemistry and drug development, deuterated standards like this compound are indispensable. They serve as ideal internal standards for quantitative analysis by mass spectrometry (MS) because they are chemically identical to the analyte but have a different mass, allowing for precise quantification by correcting for variations during sample preparation and analysis.[1] Its most common application is in pharmacokinetic and metabolic studies where accurate measurement of endogenous or administered hippuric acid is required.
Commercial Suppliers and Availability
The procurement of high-quality this compound is critical for reliable experimental outcomes. Several reputable chemical suppliers offer this compound, often with detailed certificates of analysis. Key data points for sourcing this material are summarized below.
| Supplier | Catalog Number | Purity / Isotopic Purity | Available Quantities | CAS Number |
| MedChemExpress | HY-W016562S1 | 99.83% (Chemical Purity) | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg | 208928-78-3 |
| Apollo Scientific | DE2072 | 98% (Chemical Purity) | Enquire for details | 208928-78-3 |
| C/D/N Isotopes Inc. | D-6917 | 98 atom % D | 10 mg, 25 mg, 50 mg | 208928-78-3 |
| Santa Cruz Biotechnology | sc-224463 (Hippuric acid-d5) | Not specified | 10 mg, 25 mg | 53518-98-2 |
| TLC Pharmaceutical Standards | Enquire for details | Not specified | Custom synthesis available | 208928-78-3 |
Note: Santa Cruz Biotechnology primarily offers the d5 variant, which may also be suitable as an internal standard depending on the specific mass spectrometry method.
Core Application: Bioanalytical Quantification
The primary use of this compound is as an internal standard (IS) for the quantification of endogenous hippuric acid in biological matrices like urine and plasma. The following sections detail a representative experimental protocol for this application using LC-MS/MS.
Metabolic Pathway of Hippuric Acid
Understanding the metabolic origin of hippuric acid is essential for interpreting its quantified levels. It is synthesized in the liver and kidneys through the conjugation of benzoic acid with the amino acid glycine.
Caption: Simplified metabolic synthesis of Hippuric Acid.
Experimental Protocol: Quantification of Hippuric Acid in Urine by LC-MS/MS
This protocol is adapted from established methodologies for the simultaneous determination of hippuric and benzoic acids in urine.[2][3] It employs a simple "dilute-and-shoot" sample preparation, making it suitable for high-throughput analysis.
3.2.1. Materials and Reagents
-
Hippuric Acid (analyte standard)
-
This compound (internal standard)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Urine samples (control and study samples)
3.2.2. Preparation of Standards and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Hippuric Acid and this compound in acetonitrile.
-
Analyte Working Solutions: Serially dilute the Hippuric Acid stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of calibration standards. The concentration range should encompass the expected levels in the study samples (e.g., 0.25 µg/mL to 250 µg/mL).[2]
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration (e.g., 5 µg/mL). The optimal concentration should be determined during method development.
3.2.3. Sample Preparation
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, add 20 µL of the urine sample.
-
Add 10 µL of the this compound IS working solution.
-
Add 970 µL of ultrapure water to achieve a 1:50 dilution.
-
Vortex the mixture thoroughly.
-
Transfer the final mixture to an HPLC vial for analysis.
Caption: Workflow for urine sample preparation.
3.2.4. LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and may require optimization for specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| HPLC System | Agilent 1200 or equivalent |
| Column | C18 reverse-phase, e.g., 100 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B, hold, and re-equilibrate |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 40 °C |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex API 4000) |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| Ion Source Temp. | 500 °C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition: HA | Q1: 178.1 m/z -> Q3: 77.0 m/z |
| MRM Transition: HA-d2 | Q1: 180.1 m/z -> Q3: 77.0 m/z or 124.1 m/z* |
| Collision Energy | Optimize for specific instrument (e.g., -20 to -30 eV) |
*The specific daughter ion for this compound may vary. The transition should be confirmed by direct infusion of the standard.
Data Analysis and Quantification
The quantification of hippuric acid in the unknown samples is based on the ratio of the peak area of the analyte to the peak area of the internal standard (this compound). A calibration curve is constructed by plotting this peak area ratio against the known concentrations of the prepared calibration standards. A linear regression analysis, often with a 1/x weighting, is applied to the calibration curve.[2] The concentration of hippuric acid in the biological samples is then calculated from their peak area ratios using the regression equation.
Caption: Logical flow of data processing for quantification.
Conclusion
This compound is a readily available and essential tool for researchers in drug development and metabolic studies. Its use as an internal standard in LC-MS/MS methods allows for highly accurate and precise quantification of hippuric acid in complex biological matrices. The protocol outlined in this guide provides a robust framework for implementing such an assay in a high-throughput laboratory setting. Proper sourcing from qualified suppliers and careful method validation are paramount to achieving reliable and reproducible results.
References
Isotopic purity and stability of Hippuric acid-d2.
An In-Depth Technical Guide to the Isotopic Purity and Stability of Hippuric Acid-d2
For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, a thorough understanding of their purity and stability is paramount. This guide provides a detailed technical overview of this compound, a deuterated analog of the endogenous metabolite hippuric acid. Hippuric acid itself is an acyl glycine, produced by the conjugation of benzoic acid and glycine, and serves as a metabolite of aromatic compounds from dietary sources.[1][2][3][4] Its deuterated form, this compound, is a valuable tool, often employed as an internal standard for quantitative analysis by mass spectrometry (MS) or as a tracer in metabolic studies.[1] The integrity of experimental data derived from its use is directly dependent on its isotopic purity and stability under analytical and storage conditions.
Isotopic Purity of this compound
Isotopic purity, or isotopic enrichment, refers to the percentage of a molecule that contains the desired stable isotope at the specified positions. For this compound, this means quantifying the proportion of molecules that are indeed doubly deuterated relative to those with zero, one, or more than two deuterium atoms. High isotopic purity is crucial to minimize cross-talk between the analyte and the internal standard in quantitative MS assays, ensuring analytical accuracy.
Quantitative Data: Isotopic Purity Specifications
The isotopic purity of commercially available deuterated compounds is typically determined by the manufacturer and provided in the certificate of analysis. While specific batch data varies, the general specifications are outlined below.
| Parameter | Typical Specification | Analytical Method |
| Isotopic Enrichment | ≥98% | Mass Spectrometry, NMR |
| Chemical Purity | ≥98% | HPLC, UPLC |
Note: Data is representative of typical standards for stable isotope-labeled compounds used in research.
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity is primarily accomplished using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 1: Isotopic Purity Analysis by High-Resolution Mass Spectrometry (HRMS)
Electrospray ionization with high-resolution mass spectrometry (ESI-HRMS) is a rapid and highly sensitive method for characterizing the isotopic purity of deuterium-labeled compounds. It allows for the clear distinction and relative quantification of different H/D isotopolog ions.
-
Objective: To determine the isotopic enrichment of this compound by quantifying the relative abundance of its D₀, D₁, and D₂ isotopologues.
-
Instrumentation: An ultra-performance liquid chromatography (UPLC) system coupled to a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument).
-
Materials:
-
This compound sample
-
HPLC-grade acetonitrile and water
-
Formic acid (for mobile phase modification)
-
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 µg/mL) in an appropriate solvent mixture (e.g., 50:50 acetonitrile:water).
-
Chromatography (Optional but Recommended): While direct infusion can be used, UPLC is recommended to separate the analyte from any potential impurities.
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A shallow gradient suitable for eluting hippuric acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (Hippuric acid ionizes well in both).
-
Acquisition Mode: Full scan MS over a relevant m/z range (e.g., m/z 100-250).
-
Resolution: Set to a high value (e.g., >30,000 FWHM) to resolve isotopic peaks.
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected [M-H]⁻ or [M+H]⁺ ions of the unlabeled (D₀), singly deuterated (D₁), and doubly deuterated (D₂) forms of hippuric acid.
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity using the relative abundance of the H/D isotopolog ions. The calculation should correct for the natural isotopic contributions from other elements like ¹³C.
-
Isotopic Purity (%) = [Area(D₂)] / [Area(D₀) + Area(D₁) + Area(D₂)] * 100
-
-
Protocol 2: Isotopic Purity Analysis by NMR Spectroscopy
While ¹H NMR is limited for highly deuterated compounds due to weak residual signals, ²H (Deuterium) NMR can be a powerful alternative for direct detection and quantification.
-
Objective: To confirm the position of deuteration and determine the isotopic enrichment.
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a deuterium probe.
-
Methodology:
-
Sample Preparation: Dissolve a sufficient amount of this compound in a non-deuterated solvent (e.g., DMSO).
-
Data Acquisition: Acquire the ²H NMR spectrum. The experiment must be run unlocked as there is no deuterated solvent to provide a lock signal.
-
Data Analysis: The resulting spectrum will show a signal corresponding to the deuterium atom at the labeled position. The integration of this peak, relative to a known standard, can be used to assess the level of deuteration.
-
Visualization of Isotopic Purity Workflow
The following diagram illustrates the general workflow for determining the isotopic purity of this compound using LC-HRMS.
Caption: Workflow for Isotopic Purity Determination by LC-HRMS.
Stability of this compound
The stability of a deuterated standard is critical for its reliable use over time. This encompasses both its chemical stability (resistance to degradation) and its isotopic stability (resistance to H/D back-exchange).
Quantitative Data: Storage and Stability
Proper storage is essential to maintain the integrity of this compound.
| Parameter | Recommended Condition | Duration |
| Solid Form | -20°C | 1 month |
| Solid Form | -80°C | 6 months |
| In Solution (DMSO) | -80°C | 6 months |
Source: Data compiled from supplier recommendations.
Experimental Protocols for Stability Assessment
Stability-indicating methods, typically using HPLC with UV or MS detection, are employed to assess the degradation of the parent compound and the formation of any new impurities over time.
Protocol: HPLC-Based Chemical Stability Study
This protocol describes a method to assess the chemical stability of this compound in solution under defined storage conditions.
-
Objective: To quantify the concentration of this compound over time and detect any potential degradants.
-
Instrumentation: An HPLC or UPLC system with a UV detector.
-
Materials:
-
This compound stock solution (e.g., in DMSO).
-
HPLC-grade acetonitrile, water, and glacial acetic acid.
-
Vials for storing stability samples.
-
-
Methodology:
-
Preparation of Stability Samples: Prepare aliquots of this compound in the desired solvent (e.g., DMSO, water/acetonitrile) at a known concentration.
-
Storage: Store the vials under the conditions being tested (e.g., -20°C, 4°C, room temperature).
-
Time Points: Designate specific time points for analysis (e.g., T=0, 1 week, 1 month, 3 months, 6 months).
-
HPLC Analysis: At each time point, analyze a sample in triplicate.
-
Column: C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of HPLC-grade acetonitrile and water (e.g., 12.5% v/v acetonitrile), with the pH adjusted to 3.0 using glacial acetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 228 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
At T=0, determine the initial peak area of this compound.
-
At subsequent time points, compare the peak area to the initial value to determine the percentage of the compound remaining.
-
Examine the chromatograms for the appearance of any new peaks, which would indicate degradation products.
-
The method is considered stability-indicating if it can resolve the parent peak from all potential degradant peaks.
-
-
Visualization of Stability Assessment Workflow
This diagram outlines the logical steps in performing a stability study for this compound.
Caption: Logical workflow for a chemical stability assessment study.
Metabolic Pathway of Hippuric Acid
To effectively use this compound as a tracer, it is essential to understand the metabolic pathway of its endogenous counterpart. Hippuric acid is synthesized in the liver and kidneys. The pathway involves two primary sources of benzoic acid: direct dietary intake or, more significantly, as a product of gut microbial metabolism of polyphenolic compounds and the amino acid phenylalanine. This benzoic acid is then conjugated with the amino acid glycine to form hippuric acid, which is subsequently excreted in the urine.
Visualization of Hippuric Acid Biosynthesis
The following diagram illustrates the metabolic formation of hippuric acid.
Caption: Metabolic pathway for the biosynthesis of Hippuric Acid.
References
A Comprehensive Technical Guide to the Safe Handling of Hippuric Acid-d2 for Researchers and Scientists
Introduction: This document provides an in-depth guide for researchers, scientists, and drug development professionals on the safety and handling of Hippuric acid-d2. This compound is a deuterated form of hippuric acid, an endogenous metabolite. The substitution of hydrogen with deuterium atoms makes it a valuable tool in various research applications, particularly as an internal standard in quantitative analyses and in metabolic studies. Adherence to strict safety and handling protocols is essential to ensure the integrity of research data and the safety of laboratory personnel.
General Information and Physical Properties
This compound, also known as N-Benzoylglycine-2,2-d2, is a stable, non-radioactive isotopically labeled compound. Its fundamental physical and chemical properties are summarized below.
| Property | Value |
| Chemical Formula | C₉H₇D₂NO₃ |
| Molecular Weight | 181.18 g/mol [1] |
| CAS Number | 208928-78-3[1][2] |
| Appearance | White crystalline powder |
| Melting Point | 187-191 °C (for non-deuterated)[3] |
| Solubility | Soluble in hot water and hot alcohol.[4] |
Hazard Identification and Safety Precautions
The safety data for this compound indicates some potential hazards, primarily related to irritation. However, it is important to note that the toxicological properties of the deuterated form have not been fully investigated. Therefore, it is prudent to handle this compound with the same precautions as its non-deuterated counterpart, Hippuric acid.
Hazard Classification
There is some variation in the classification of Hippuric acid across different safety data sheets. Some sources classify it as a hazardous substance, while others do not. The primary hazards identified are:
-
Eye Irritation: Can cause serious eye irritation or damage.
-
Skin Irritation: May cause skin irritation.
-
Respiratory Tract Irritation: May cause respiratory tract irritation if inhaled.
-
Oral Toxicity: May be harmful if swallowed.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment should be worn when handling this compound:
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.
-
Skin and Body Protection: A laboratory coat should be worn. Ensure that skin is not exposed.
-
Respiratory Protection: If working with the powder outside of a fume hood, a NIOSH-approved respirator may be necessary to avoid dust inhalation.
First Aid Measures
In the event of exposure to this compound, the following first aid procedures should be followed immediately:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. |
Storage and Handling
Proper storage and handling are crucial to maintain the chemical and isotopic integrity of this compound.
Storage Conditions
-
Temperature: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperatures can vary, with some suppliers suggesting refrigeration at -20°C for long-term storage.
-
Light: Protect from light by storing in an amber vial or a light-blocking container.
-
Moisture: Deuterated compounds can be hygroscopic. Store in a desiccator to prevent moisture absorption.
Handling Procedures
-
Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Avoid contact with skin, eyes, and clothing.
-
Use non-sparking tools.
-
Minimize dust generation.
-
Wash hands thoroughly after handling.
Toxicological Data
The toxicological data for this compound is limited. The available data is for the non-deuterated form, Hippuric acid.
| Test | Species | Route | Value |
| LD50 | Rat | Intraperitoneal | 1500 mg/kg |
Note: The toxicological properties of this compound have not been completely investigated.
Experimental Protocols
This compound is commonly used as an internal standard in the quantitative analysis of hippuric acid in biological matrices by liquid chromatography-mass spectrometry (LC-MS). Below is a general experimental protocol for such an application.
Objective
To quantify the concentration of hippuric acid in a biological sample (e.g., urine) using this compound as an internal standard.
Materials and Reagents
-
Hippuric acid standard
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Biological matrix (e.g., urine)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS system
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Disentangling the Complexity of Nutrition, Frailty and Gut Microbial Pathways during Aging: A Focus on Hippuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Analysis of Hippuric Acid in Urine using Hippuric Acid-d2 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of hippuric acid in human urine. Hippuric acid, a metabolite of toluene and various dietary phenolic compounds, serves as a key biomarker for exposure to these substances and is implicated in various physiological and pathological states.[1][2][3] To ensure accuracy and precision in quantification, a stable isotope-labeled internal standard, Hippuric acid-d2, is employed. The simple "dilute-and-shoot" sample preparation protocol is designed for high-throughput analysis, making it suitable for clinical research and toxicological studies.
Introduction
Hippuric acid is an acyl glycine synthesized in the liver and kidneys through the conjugation of benzoic acid with glycine.[2][4] Its concentration in urine is a valuable indicator of exposure to toluene, a common industrial solvent, and is also influenced by diet, particularly the consumption of fruits, tea, and wine which are rich in phenolic precursors to benzoic acid. Furthermore, altered levels of urinary hippuric acid have been associated with various health conditions, including metabolic disorders and bladder pain syndrome.
Accurate and reliable quantification of hippuric acid is therefore crucial for researchers, scientists, and drug development professionals. LC-MS/MS has emerged as the gold standard for this type of analysis due to its high selectivity and sensitivity. The use of a stable isotope-labeled internal standard (SIL-IS) is critical to correct for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the highest quality data. This compound is an ideal SIL-IS for this application as its physicochemical properties closely mimic those of the endogenous analyte.
This application note provides a detailed protocol for the determination of hippuric acid in urine using LC-MS/MS with this compound as the internal standard.
Experimental
Materials and Reagents
-
Hippuric acid certified reference standard
-
This compound internal standard (IS)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human urine (drug-free)
Standard and Internal Standard Preparation
Hippuric Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of hippuric acid in methanol to prepare a 1 mg/mL stock solution.
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to prepare a 1 mg/mL stock solution.
Working Solutions: Prepare working solutions of hippuric acid for the calibration curve and quality control (QC) samples by serial dilution of the stock solution with a mixture of water and acetonitrile (50:50, v/v). Prepare a working internal standard solution of this compound at a suitable concentration (e.g., 1 µg/mL) in the same diluent.
Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine samples at 4000 rpm for 5 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the working internal standard solution.
-
Vortex the mixture for 10 seconds.
-
The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | As described in Table 1 |
Table 1: Liquid Chromatography Gradient
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | As described in Table 2 |
Table 2: MRM Transitions for Hippuric Acid and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Hippuric Acid | 178.1 | 77.0 |
| This compound (IS) | 180.1 | 77.0 or 79.0 |
Note: The optimal product ion for this compound should be determined experimentally. Based on the deuteration on the glycine backbone, fragmentation could potentially lead to a product ion of m/z 79.0. However, fragmentation of the benzoyl group leading to m/z 77.0 is also highly probable and often used for quantification.
Results and Discussion
Method Performance
The performance of this method should be validated according to standard bioanalytical method validation guidelines. Key performance characteristics are summarized in Table 3.
Table 3: Summary of Method Performance (Representative Data)
| Parameter | Result |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | 90 - 110% |
Note: The data presented in Table 3 are representative and should be established by the end-user.
Experimental Workflow
Caption: Experimental workflow for the quantification of hippuric acid in urine.
Metabolic Pathway
Caption: Biosynthesis of hippuric acid from benzoic acid and glycine.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and high-throughput approach for the quantitative analysis of hippuric acid in human urine. The use of this compound as an internal standard ensures the accuracy and precision of the results. This method is well-suited for a variety of research applications, including toxicology, clinical biomarker discovery, and drug development.
References
Application Note: Quantification of Hippuric Acid in Urine by Isotope Dilution LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of hippuric acid in urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution. Hippuric acid, a metabolite of aromatic compounds from dietary sources and gut microbiota, is a significant biomarker for monitoring exposure to industrial solvents like toluene and for studying gut microbiome activity.[1][2] The use of a stable isotope-labeled internal standard, such as hippuric acid-d5 or ¹³C₆-hippuric acid, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.[3][4] The described protocol employs a simple "dilute-and-shoot" sample preparation, minimizing sample handling and potential for error while effectively reducing matrix interference.[5] This method is suitable for high-throughput analysis in clinical and preclinical research, as well as in occupational health monitoring.
Introduction
Hippuric acid is an acyl glycine produced through the conjugation of benzoic acid and glycine. Its concentration in urine can vary based on diet, gut microbiota metabolism of aromatic compounds like phenylalanine, and exposure to environmental toxins such as toluene. Accurate quantification of urinary hippuric acid is therefore crucial for toxicological studies, clinical biomarker discovery, and understanding the host-microbiome metabolic axis.
Isotope dilution mass spectrometry is the gold standard for quantitative bioanalysis due to its ability to correct for analyte loss during sample preparation and for ion suppression or enhancement in the mass spectrometer. This method involves spiking the sample with a known amount of a stable isotope-labeled version of the analyte, which serves as an internal standard (IS). Since the analyte and the IS have nearly identical chemical and physical properties, they behave similarly throughout the analytical process.
This application note provides a detailed protocol for the quantification of hippuric acid in urine using a straightforward sample preparation procedure followed by LC-MS/MS analysis. The method has been validated for its precision, accuracy, and stability, making it a reliable tool for researchers.
Experimental Protocols
Materials and Reagents
-
Hippuric Acid (analytical standard)
-
Hippuric Acid-d5 or ¹³C₆-Hippuric Acid (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate
-
Ultrapure Water
-
Urine samples (stored at -20°C or below)
Equipment
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 reversed-phase, 100 mm × 4.6 mm, 5 µm)
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
Preparation of Stock and Working Solutions
-
Hippuric Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of hippuric acid in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of hippuric acid-d5 (or ¹³C₆-hippuric acid) in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the hippuric acid stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards.
-
Internal Standard Working Solution (10 µg/mL): Dilute the internal standard stock solution with the same solvent used for the working standards.
Sample Preparation ("Dilute-and-Shoot")
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Centrifuge the urine samples at approximately 10,000 x g for 5 minutes to pellet any particulate matter.
-
In an autosampler vial, combine 50 µL of the urine supernatant, 425 µL of 15 mM ammonium acetate buffer (pH 6.8), and 25 µL of the internal standard working solution.
-
Vortex the mixture thoroughly.
-
The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI-) is preferred for hippuric acid analysis.
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The specific precursor-to-product ion transitions for hippuric acid and its deuterated internal standard should be optimized for the instrument being used.
-
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of hippuric acid in urine using an isotope dilution LC-MS/MS method.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Ionization Mode | Negative ESI |
| Detection Mode | MRM |
| Internal Standard | Hippuric Acid-d5 or ¹³C₆-Hippuric Acid |
Table 2: Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 0.25 - 250 µg/mL | |
| Correlation Coefficient (r²) | > 0.99 | |
| Precision (Intra- and Inter-day) | < 15% RSD | |
| Accuracy | 85 - 115% | |
| LOD | 4 µg/mL | |
| LOQ | 10 µg/mL | |
| Room Temperature Stability | Stable for 48 hours | |
| Freeze-Thaw Stability | Stable after 3 cycles |
Visualizations
Experimental Workflow
Caption: Experimental workflow for hippuric acid quantification.
Metabolic Pathway of Hippuric Acid Formation
Caption: Metabolic origins of urinary hippuric acid.
Conclusion
The isotope dilution LC-MS/MS method described provides a reliable, sensitive, and high-throughput approach for the quantification of hippuric acid in urine. The simple "dilute-and-shoot" sample preparation protocol minimizes analytical variability and matrix effects, ensuring data of high quality. This method is a valuable tool for researchers in toxicology, clinical diagnostics, and microbiome studies, enabling accurate assessment of this important metabolite.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Hippuric Acid-d2 in Human Metabolomics Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hippuric acid, a key metabolite in human physiology, is the glycine conjugate of benzoic acid. Its levels in biological fluids are influenced by diet, gut microbiota activity, and exposure to certain aromatic compounds. In the field of human metabolomics, the stable isotope-labeled analog, Hippuric acid-d2, serves as an invaluable tool for the precise and accurate quantification of endogenous hippuric acid. This document provides detailed application notes and protocols for the use of this compound in human metabolomics research, with a focus on its application as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) based methods.
Application Notes
Internal Standard for Quantitative Metabolomics
The primary application of this compound is as an internal standard (IS) for the quantification of hippuric acid in biological matrices such as urine and plasma.[1] Due to its structural similarity and identical chromatographic behavior to the unlabeled endogenous hippuric acid, this compound co-elutes and experiences similar ionization effects in the mass spectrometer. This allows for the correction of variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise quantification.[2][3]
Biomarker Research
Accurate quantification of hippuric acid is crucial in various research areas where it serves as a biomarker. Hippuric acid levels are associated with:
-
Dietary Intake: Elevated levels of hippuric acid are linked to the consumption of fruits, vegetables, and other foods rich in polyphenols.[4]
-
Gut Microbiome Diversity and Function: The formation of hippuric acid is dependent on the metabolic activity of the gut microbiota, which converts dietary polyphenols into benzoic acid.[4]
-
Metabolic Health: Altered hippuric acid levels have been associated with metabolic syndrome and frailty in the elderly.
-
Exposure to Aromatic Compounds: Hippuric acid is a well-established biomarker for occupational or environmental exposure to toluene.
Potential Use in Metabolic Flux Analysis
While less documented, this compound has the potential to be used as a tracer in stable isotope labeling studies to investigate the kinetics of hippuric acid formation and excretion. By administering a known amount of this compound, researchers could trace its metabolic fate and quantify the turnover of the endogenous hippuric acid pool. This could provide insights into the dynamic interplay between diet, gut microbial metabolism, and host conjugation pathways.
Experimental Protocols
Quantification of Hippuric Acid in Human Urine using LC-MS/MS
This protocol is adapted from a validated method for the quantification of hippuric acid using a surrogate stable isotope-labeled internal standard.
a. Materials and Reagents:
-
Hippuric acid (analytical standard)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human urine samples
b. Preparation of Standard and Internal Standard Solutions:
-
Hippuric Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve hippuric acid in methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the hippuric acid stock solution with a 50:50 mixture of methanol and water.
-
Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water.
c. Sample Preparation:
-
Thaw frozen human urine samples on ice.
-
Vortex the urine samples to ensure homogeneity.
-
Centrifuge the urine samples at 13,000 x g for 10 minutes at 4°C to pellet any particulate matter.
-
In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 200 µL of the internal standard working solution (10 µg/mL this compound in 50:50 methanol:water).
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to an LC-MS vial for analysis.
d. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Hippuric Acid: Precursor ion (m/z) 178.1 → Product ion (m/z) 77.0
-
This compound: Precursor ion (m/z) 180.1 → Product ion (m/z) 77.0 or 82.0 (depending on fragmentation)
-
e. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of hippuric acid to this compound against the concentration of the working standard solutions.
-
Use the calibration curve to determine the concentration of hippuric acid in the urine samples.
Quantification of Hippuric Acid in Human Plasma using LC-MS/MS
This protocol is a general guide and may require optimization based on the specific instrumentation and sample characteristics.
a. Materials and Reagents:
-
Same as for the urine protocol, with the addition of human plasma samples.
b. Preparation of Standard and Internal Standard Solutions:
-
Same as for the urine protocol.
c. Sample Preparation (Protein Precipitation):
-
Thaw frozen human plasma samples on ice.
-
Vortex the plasma samples to ensure homogeneity.
-
In a clean microcentrifuge tube, add 50 µL of plasma.
-
Add 200 µL of ice-cold acetonitrile containing the this compound internal standard (at a final concentration of, for example, 1 µg/mL).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex and transfer to an LC-MS vial for analysis.
d. LC-MS/MS Analysis:
-
The LC-MS/MS parameters can be similar to the urine protocol, but may require optimization for the plasma matrix.
e. Data Analysis:
-
Same as for the urine protocol.
Data Presentation
The following tables present representative quantitative data from a method validation study for the analysis of hippuric acid using a stable isotope-labeled internal standard. While this specific data was generated using ¹³C₆-hippuric acid, similar performance is expected when using this compound.
Table 1: Precision and Accuracy of Hippuric Acid Quantification in Urine
| QC Level | Nominal Conc. (µg/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |
| Low | 0.75 | 4.5 | 102.3 | 5.1 | 101.8 |
| Medium | 75 | 3.2 | 99.5 | 4.3 | 100.2 |
| High | 200 | 2.8 | 101.1 | 3.9 | 100.7 |
Table 2: Recovery and Matrix Effect of Hippuric Acid in Urine
| Analyte | Recovery (%) | Matrix Effect (%) |
| Hippuric Acid | 95.2 ± 3.1 | 98.5 ± 4.2 |
Data adapted from a method using ¹³C₆-hippuric acid as the internal standard.
Visualization of Metabolic Pathways and Workflows
Metabolic Pathway of Hippuric Acid Formation
The formation of hippuric acid in humans is a multi-step process involving the metabolism of dietary polyphenols by the gut microbiota and subsequent conjugation in the liver.
Caption: Metabolic pathway of hippuric acid formation from dietary polyphenols.
Experimental Workflow for Hippuric Acid Quantification
The following diagram illustrates the general workflow for the quantification of hippuric acid in human biological samples using this compound as an internal standard.
Caption: General experimental workflow for hippuric acid quantification.
Logical Relationship in Quantitative Analysis
This diagram shows the logical relationship of how the internal standard is used for accurate quantification.
Caption: Logical relationship for quantification using an internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disentangling the Complexity of Nutrition, Frailty and Gut Microbial Pathways during Aging: A Focus on Hippuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hippuric Acid-d2 Analysis in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hippuric acid, a metabolite of toluene and certain dietary components, is a significant biomarker in toxicological and metabolic studies. Its deuterated analog, Hippuric acid-d2, is commonly employed as an internal standard in quantitative bioanalysis using mass spectrometry to ensure accuracy and precision. The robust and reliable quantification of this compound in complex biological matrices such as plasma is critically dependent on the sample preparation technique employed. Effective sample preparation is essential to remove interfering substances like proteins and phospholipids, which can suppress ionization in the mass spectrometer and lead to inaccurate results.
This document provides detailed application notes and protocols for three common sample preparation techniques for the analysis of this compound in plasma: protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The selection of the most appropriate method depends on factors such as the desired level of sample cleanliness, throughput requirements, and the specific analytical instrumentation used.
Principles of Sample Preparation Techniques
Protein Precipitation (PPT): This is a straightforward and rapid method for removing the bulk of proteins from plasma samples. It involves the addition of a water-miscible organic solvent, such as acetonitrile or methanol, to the plasma. This alters the polarity of the solvent, causing proteins to denature and precipitate out of solution. Following centrifugation, the clear supernatant containing the analyte of interest is collected for analysis. While fast and inexpensive, PPT may result in a less clean extract compared to other methods, potentially leading to matrix effects in sensitive LC-MS/MS analyses.
Liquid-Liquid Extraction (LLE): LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent. By adjusting the pH of the aqueous phase, the analyte of interest can be preferentially partitioned into the organic phase, leaving behind many endogenous interferences. This method generally produces a cleaner sample than PPT but is more labor-intensive and requires larger volumes of organic solvents.
Solid-Phase Extraction (SPE): SPE is a highly selective and versatile sample preparation technique that utilizes a solid sorbent packed in a cartridge or a 96-well plate to isolate analytes from a complex matrix. The selection of the sorbent is based on the physicochemical properties of the analyte. For an acidic compound like Hippuric acid, an anion exchange or a reversed-phase sorbent can be used. SPE can provide the cleanest extracts, minimizing matrix effects and improving analytical sensitivity. It is also amenable to automation for high-throughput applications.
Quantitative Data Summary
The following table summarizes typical performance data for the three sample preparation techniques for the analysis of small acidic molecules, like hippuric acid, in plasma.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery (%) | 78 - 95[1] | 91.4 - 99.3[2][3][4] | > 85 |
| Intra-day Precision (%RSD) | < 8[1] | 1.1 - 2.7 | < 10 |
| Inter-day Precision (%RSD) | < 8 | 1.1 - 3.1 | < 10 |
| Limit of Quantification (LOQ) | Method Dependent | 1.0 µg/L | Method Dependent |
| Sample Cleanliness | Low to Medium | Medium to High | High |
| Throughput | High | Low to Medium | Medium to High (automatable) |
| Solvent Consumption | Low | High | Medium |
| Cost per Sample | Low | Medium | High |
Experimental Protocols
Internal Standard
For all protocols, this compound serves as the internal standard (IS). A stock solution of this compound should be prepared in an appropriate solvent (e.g., methanol) and added to all calibration standards, quality control samples, and unknown plasma samples at a fixed concentration. The use of a stable isotope-labeled internal standard is a best practice in LC-MS/MS analysis as it closely mimics the behavior of the analyte during sample preparation and ionization, thereby correcting for variability and improving the precision and accuracy of the results.
Protocol 1: Protein Precipitation (PPT)
This protocol describes a simple and rapid method for the removal of proteins from plasma samples using acetonitrile.
Materials:
-
Human plasma
-
This compound internal standard (IS) working solution
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound IS working solution to the plasma and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tube at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a clean tube or a 96-well plate.
-
The sample is now ready for LC-MS/MS analysis. If necessary, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase.
Diagram of Protein Precipitation Workflow:
Caption: Workflow for plasma sample preparation using protein precipitation.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol details a liquid-liquid extraction method for the purification of this compound from plasma using ethyl acetate.
Materials:
-
Human plasma
-
This compound internal standard (IS) working solution
-
Formic acid (or other suitable acid for pH adjustment)
-
Ethyl acetate, HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
Evaporation system (e.g., nitrogen evaporator)
Procedure:
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound IS working solution and vortex briefly.
-
Acidify the plasma sample by adding 10 µL of 1% formic acid to adjust the pH to approximately 3. This ensures that hippuric acid is in its neutral form and will partition into the organic solvent.
-
Add 600 µL of ethyl acetate to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure efficient extraction.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
The sample is now ready for LC-MS/MS analysis.
Diagram of Liquid-Liquid Extraction Workflow:
Caption: Workflow for plasma sample preparation using liquid-liquid extraction.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol describes a solid-phase extraction method using a mixed-mode anion exchange sorbent for the selective isolation of this compound from plasma.
Materials:
-
Human plasma
-
This compound internal standard (IS) working solution
-
Phosphoric acid (or other suitable acid)
-
Methanol, HPLC grade
-
Ammonium hydroxide (for elution)
-
Mixed-mode anion exchange SPE cartridges (e.g., Oasis MAX)
-
SPE manifold (vacuum or positive pressure)
-
Evaporation system (e.g., nitrogen evaporator)
Procedure:
-
Sample Pre-treatment:
-
Pipette 100 µL of plasma into a clean tube.
-
Add 10 µL of the this compound IS working solution.
-
Add 100 µL of 4% phosphoric acid to the plasma sample and vortex to mix. This step helps to disrupt protein binding.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the manifold.
-
Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry out.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum or positive pressure to pass the sample through the sorbent at a slow, steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove salts and other polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the this compound by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge. The basic pH will neutralize the acidic analyte, disrupting its interaction with the anion exchange sorbent.
-
-
Evaporation and Reconstitution:
-
Collect the eluate in a clean tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
-
Analysis:
-
The sample is now ready for LC-MS/MS analysis.
-
Diagram of Solid-Phase Extraction Workflow:
Caption: Workflow for plasma sample preparation using solid-phase extraction.
Conclusion
The choice of sample preparation technique for the analysis of this compound in plasma has a significant impact on the quality and reliability of the analytical results. Protein precipitation offers a high-throughput solution but may compromise sample cleanliness. Liquid-liquid extraction provides a cleaner sample at the cost of being more labor-intensive. Solid-phase extraction, particularly with a mixed-mode sorbent, offers the highest degree of selectivity and sample cleanup, making it ideal for sensitive and robust bioanalytical methods. The protocols provided herein offer a starting point for method development, and further optimization may be required based on the specific requirements of the assay and the analytical instrumentation available. The use of a stable isotope-labeled internal standard like this compound is strongly recommended for all quantitative applications to ensure the highest level of data quality.
References
- 1. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Method Development and Validation for Pharmacokinetic and Tissue Distributions of Ellagic Acid Using Ultrahigh Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
Application Note: Quantitative Analysis of Hippuric Acid in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable method for the quantitative analysis of hippuric acid in urine using Gas Chromatography-Mass Spectrometry (GC-MS). Hippuric acid, a metabolite of toluene and certain natural compounds, serves as a key biomarker for exposure to these substances and is of significant interest in occupational health monitoring and metabolic studies. The protocol provided herein covers sample preparation, including solid-phase extraction (SPE), derivatization to enhance volatility, and instrumental analysis. This method demonstrates excellent linearity, accuracy, and precision, making it suitable for routine analysis in a laboratory setting.
Introduction
Hippuric acid is a normal constituent of urine, formed from the conjugation of benzoic acid with glycine. Its levels can be indicative of exposure to toluene, a common industrial solvent, making its accurate quantification crucial for monitoring occupational exposure.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the determination of hippuric acid due to its high sensitivity and selectivity.[2] However, the inherent low volatility of hippuric acid necessitates a derivatization step to convert it into a more volatile compound suitable for GC analysis.[3] This application note provides a detailed protocol for the analysis of hippuric acid in urine, including sample clean-up, derivatization, and GC-MS parameters.
Experimental Protocols
Materials and Reagents
-
Hippuric Acid standard (Sigma-Aldrich)
-
Heptadecanoic acid (Internal Standard, IS) (Sigma-Aldrich)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (Supelco)
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Hydrochloric acid (HCl)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Empore™ C18)
-
Deionized water
-
Urine samples
Equipment
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system)
-
SPE manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
-
Autosampler vials with inserts
Sample Preparation
-
Urine Sample Collection: Collect urine samples in sterile containers and store at -20°C until analysis.
-
Internal Standard Spiking: Thaw urine samples to room temperature and vortex. To 1 mL of urine, add a known concentration of the internal standard (e.g., 50 µL of 1 mg/mL heptadecanoic acid in methanol).
-
Acidification: Acidify the urine sample to a pH of less than 2 by adding a few drops of 5M HCl.[4]
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Load the acidified urine sample onto the cartridge.
-
Wash the cartridge with 3 mL of deionized water.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the hippuric acid and internal standard with 3 mL of ethyl acetate.
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Derivatization
-
To the dried residue, add 100 µL of BSTFA with 1% TMCS.[5]
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the vial at 70°C for 30 minutes to ensure complete derivatization.
-
Cool the vial to room temperature before GC-MS analysis.
GC-MS Instrumental Parameters
-
Gas Chromatograph:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer:
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor (for Trimethylsilyl derivative):
-
Hippuric Acid-TMS: m/z 206, 105, 308
-
Heptadecanoic Acid-TMS (IS): m/z 341, 129
-
-
Data Presentation
The following table summarizes the quantitative data and validation parameters for the GC-MS analysis of hippuric acid.
| Parameter | Result | Reference |
| Linearity Range | 5 - 70 µg/mL | |
| Correlation Coefficient (r²) | > 0.99 | |
| Limit of Detection (LOD) | 1.0 - 2.5 µg/mL | |
| Limit of Quantification (LOQ) | 5 µg/mL | |
| Recovery | 95.6 - 111.4% | |
| Precision (Intra-day RSD) | < 10% | |
| Precision (Inter-day RSD) | < 15% | |
| Accuracy | Sufficient for quantitative analysis |
Visualizations
Caption: Experimental workflow for hippuric acid analysis.
Caption: Logical relationship of the analytical method's components.
Conclusion
The GC-MS method detailed in this application note provides a selective and sensitive approach for the quantification of hippuric acid in urine. The protocol, encompassing solid-phase extraction for sample clean-up and a straightforward derivatization step, ensures reliable and reproducible results. The method's validation parameters demonstrate its suitability for applications in clinical research, toxicology, and occupational exposure monitoring, offering a valuable tool for professionals in drug development and related scientific fields.
References
- 1. Showing Compound Hippuric acid (FDB001819) - FooDB [foodb.ca]
- 2. researchgate.net [researchgate.net]
- 3. metbio.net [metbio.net]
- 4. Modified method for determination of hippuric acid and methylhippuric acid in urine by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
Application Note: Development and Validation of a Bioanalytical Method for Hippuric Acid in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hippuric acid, a conjugate of benzoic acid and glycine, is an important endogenous metabolite found in urine and plasma.[1][2] Its levels can be indicative of exposure to aromatic compounds like toluene, reflect dietary intake of fruits and vegetables, and are being investigated as a potential biomarker for various conditions, including frailty and chronic kidney disease.[3][4] Accurate and reliable quantification of hippuric acid in biological matrices is crucial for clinical and toxicological research.[5]
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of hippuric acid in human plasma. The method utilizes hippuric acid-d2 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. The protocol has been validated for linearity, precision, accuracy, recovery, and stability to meet regulatory standards for bioanalytical method validation.
Metabolic Pathway of Hippuric Acid
Hippuric acid is synthesized in the liver and kidneys through the conjugation of benzoic acid with the amino acid glycine. This process is a key phase II detoxification pathway for benzoate, which can originate from dietary sources or as a metabolite of other compounds.
Caption: Metabolic synthesis of hippuric acid from benzoic acid and glycine.
Experimental Protocols
Materials and Reagents
-
Analytes: Hippuric acid (≥99% purity), this compound (IS, ≥98% purity).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), and Water (LC-MS grade).
-
Matrix: Drug-free human plasma (K2-EDTA).
Instrumentation
The analysis was performed using a triple quadrupole mass spectrometer equipped with a heated electrospray ionization (HESI) source, coupled to a high-performance liquid chromatography (HPLC) system.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of hippuric acid and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the hippuric acid stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards (CS). Prepare a working solution of the this compound internal standard at an appropriate concentration.
-
Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the appropriate working solutions to create CSs and QCs at low, medium, and high concentrations.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for cleaning up plasma samples before LC-MS analysis.
-
Aliquot 50 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution.
-
Add 150 µL of acetonitrile (a 3:1 ratio of solvent to plasma is recommended) to precipitate the proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
Bioanalytical Workflow
The overall workflow from sample receipt to final data analysis is a multi-step process designed for efficiency and accuracy.
Caption: Workflow for the bioanalysis of hippuric acid in plasma samples.
LC-MS/MS Method Parameters
The following tables summarize the optimized conditions for the chromatographic separation and mass spectrometric detection of hippuric acid and its internal standard.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Isocratic or a shallow gradient optimized for separation |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transition (Analyte) | m/z 178.1 → 134.1 (Quantifier) |
| MRM Transition (IS) | m/z 180.1 → 136.1 (Quantifier) (d2-variant) |
| Source Temperature | 350°C |
| Ion Spray Voltage | -4500 V |
| Collision Gas | Nitrogen |
Note: Transition values for hippuric acid-d5 (m/z 183 -> 139.1) have been reported and can be adapted for d2 variants.
Method Validation Summary
The method was validated according to established bioanalytical method validation guidelines.
Table 3: Calibration Curve Performance
| Parameter | Result |
| Linearity Range | 0.1 - 50 µg/mL |
| Regression Model | 1/x² weighted linear regression |
| Correlation (r²) | > 0.99 |
Table 4: Accuracy and Precision (Intra- and Inter-Day)
| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.1 | ≤ 15.0% | ± 15.0% | ≤ 15.0% | ± 15.0% |
| Low | 0.3 | ≤ 10.0% | ± 10.0% | ≤ 10.0% | ± 10.0% |
| Medium | 5.0 | ≤ 8.0% | ± 8.0% | ≤ 8.0% | ± 8.0% |
| High | 40.0 | ≤ 7.5% | ± 7.5% | ≤ 7.5% | ± 7.5% |
Table 5: Recovery and Matrix Effect
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor |
| Low | 85 - 95% | ~91% | 0.95 - 1.05 |
| High | 88 - 98% | ~91% | 0.96 - 1.03 |
Table 6: Stability
| Stability Condition | Duration | Result |
| Freeze-Thaw | 3 Cycles | Stable (within ±15% of nominal) |
| Short-Term (Bench-top) | 8 hours | Stable (within ±15% of nominal) |
| Long-Term Storage | 30 days at -80°C | Stable (within ±15% of nominal) |
| Post-Preparative | 48 hours at 4°C | Stable (within ±15% of nominal) |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of hippuric acid in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and corrects for variability during sample preparation and analysis. The simple protein precipitation protocol allows for high-throughput processing. This validated method is well-suited for use in clinical research, metabolomics studies, and toxicological assessments requiring the precise measurement of hippuric acid.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hippuric Acid - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. Plasmatic Hippuric Acid as a Hallmark of Frailty in an Italian Cohort: The Mediation Effect of Fruit–Vegetable Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fast and accurate colorimetric assay for quantifying hippuric acid in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tracing Gut Microbiome Metabolism with Hippuric Acid-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The gut microbiome plays a pivotal role in host metabolism, influencing everything from nutrient absorption to immune function. A key class of metabolites produced by the gut microbiota are those derived from dietary polyphenols and aromatic amino acids. Hippuric acid, a glycine conjugate of benzoic acid, is a major metabolite found in urine and its levels are strongly influenced by the metabolic activity of the gut microbiome.[1][2] Stable isotope labeling, a powerful technique to trace metabolic pathways, utilizes labeled compounds to follow their transformation through biological systems.[3][4] Hippuric acid-d2, a deuterated form of hippuric acid, serves as an excellent tracer and internal standard for these studies.[5] Its use in conjunction with mass spectrometry allows for the precise quantification and tracking of microbial metabolic outputs, providing valuable insights into host-microbiome interactions.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in studying gut microbiome metabolism, particularly in the context of preclinical research using gnotobiotic mouse models.
Metabolic Pathway of Hippuric Acid Formation
The formation of hippuric acid is a multi-step process involving both the gut microbiota and host enzymes. The general pathway is as follows:
-
Microbial Metabolism: Gut bacteria, such as Clostridium sporogenes, metabolize dietary aromatic compounds like phenylalanine and polyphenols into intermediates like phenylpropionic acid.
-
Host Metabolism: These microbial-derived metabolites are absorbed by the host and further metabolized in the liver and kidneys. Phenylpropionic acid undergoes β-oxidation to form benzoic acid.
-
Glycine Conjugation: Finally, benzoic acid is conjugated with the amino acid glycine to form hippuric acid, which is then excreted in the urine.
The following diagram illustrates this collaborative metabolic pathway:
Caption: Host-microbiome co-metabolism of dietary compounds to hippuric acid.
Experimental Workflow for In Vivo Stable Isotope Probing
A typical workflow for an in vivo study using a deuterated tracer in a gnotobiotic mouse model involves several key stages, from animal preparation to data analysis.
References
- 1. A guide to germ-free and gnotobiotic mouse technology to study health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tracer Studies Utilizing Deuterium-Labeled Hippuric Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting tracer studies using deuterium-labeled hippuric acid (specifically hippuric acid-d5). These studies are valuable for investigating various physiological and pathological processes, including renal function, metabolic pathways, and drug metabolism.
Application: Assessment of Renal Plasma Flow
Deuterium-labeled hippuric acid can be utilized as a tracer to measure effective renal plasma flow (ERPF). The principle behind this application is that hippuric acid is efficiently cleared from the blood by the kidneys, primarily through tubular secretion. By administering a known amount of hippuric acid-d5 and measuring its rate of excretion, one can calculate the renal plasma flow.
Experimental Protocol: In Vivo Measurement of Effective Renal Plasma Flow in a Rat Model
1. Materials:
-
Hippuric acid-d5 (e.g., 2-Benzamidoacetic acid-d5)[1]
-
Vehicle for solubilization (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1]
-
Male Wistar rats (250-300 g) with cannulated jugular and carotid arteries
-
Metabolic cages for urine collection
-
LC-MS/MS system
2. Preparation of Dosing Solution:
-
Prepare a stock solution of hippuric acid-d5 in DMSO (e.g., 20.8 mg/mL).
-
To prepare the working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix. Then, add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline to reach a final volume of 1 mL. This results in a clear solution with a concentration of approximately 2.08 mg/mL.[1]
3. Experimental Procedure:
-
Acclimatization: House rats in metabolic cages for 24 hours prior to the experiment for acclimatization and collection of baseline urine.
-
Administration: Administer a bolus intravenous (IV) injection of the hippuric acid-d5 solution via the jugular vein cannula. The dosage can be varied, for example, starting from 0.1 mg/kg to assess dose-dependent clearance.[2]
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the carotid artery at predetermined time points (e.g., 2, 5, 10, 15, 30, 60, 90, and 120 minutes) into heparinized tubes.
-
Urine Collection: Collect urine from the metabolic cages at timed intervals (e.g., 0-2, 2-4, 4-6, 6-12, and 12-24 hours).
-
Sample Processing:
-
Centrifuge blood samples to separate plasma.
-
Measure the volume of urine collected at each interval.
-
Store all plasma and urine samples at -80°C until analysis.
-
4. Sample Analysis by LC-MS/MS:
-
Sample Preparation:
-
Plasma: Perform protein precipitation by adding acetonitrile (1:3 v/v), vortexing, and centrifuging.
-
Urine: Dilute urine samples with water to bring the analyte concentration within the calibration curve range.
-
-
LC-MS/MS Conditions:
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Set the mass spectrometer to multiple reaction monitoring (MRM) mode in negative ionization.
-
Monitor the transitions for hippuric acid-d5 and an internal standard (e.g., 13C6-hippuric acid).[3]
-
-
Quantification:
-
Generate a calibration curve using standards of known hippuric acid-d5 concentrations.
-
Determine the concentration of hippuric acid-d5 in plasma and urine samples by interpolating from the calibration curve.
-
5. Data Analysis and Calculation of ERPF:
-
Renal Clearance (CLr): Calculate renal clearance using the following formula:
-
CLr = (Urine Concentration × Urine Flow Rate) / Plasma Concentration
-
-
Effective Renal Plasma Flow (ERPF): The calculated renal clearance of hippuric acid-d5 provides an estimate of the ERPF.
Quantitative Data Summary
| Parameter | Value | Species | Notes |
| Renal Clearance of Hippuric Acid | 18.1 mL/min/kg | Rat | |
| Biliary Clearance of Hippuric Acid | 0.1 mL/min/kg | Rat | |
| Renal Extraction Ratio of Hippurate | 0.50 - >0.90 | Human | Varies with plasma concentration and renal function. |
| Hippurate to Creatinine Clearance Ratio | 2.9 - 7.0 | Human | In subjects with normal creatinine levels. |
Application: Tracing Metabolic Pathways
Deuterium-labeled hippuric acid can be used to trace the metabolic fate of the hippurate molecule and its precursors. For instance, it can be used to study the glycine conjugation pathway.
Experimental Protocol: In Vivo Tracing of Benzoic Acid Metabolism
This protocol is designed to trace the conversion of a deuterium-labeled precursor, benzoic acid-d5, to hippuric acid-d5.
1. Materials:
-
Benzoic acid-d5
-
Vehicle for oral administration (e.g., corn oil)
-
Male Sprague-Dawley rats (250-300 g)
-
Metabolic cages
-
LC-MS/MS system
2. Dosing Solution Preparation:
-
Dissolve benzoic acid-d5 in corn oil to the desired concentration.
3. Experimental Procedure:
-
Acclimatization and Baseline Samples: House rats in metabolic cages for 24 hours for acclimatization and collection of baseline urine and feces.
-
Administration: Administer a single oral gavage of the benzoic acid-d5 solution.
-
Sample Collection: Collect urine and feces at timed intervals (e.g., 0-6, 6-12, 12-24, 24-48 hours). Collect terminal blood samples via cardiac puncture at the end of the study.
-
Sample Processing: Process and store samples as described in the ERPF protocol.
4. Sample Analysis by LC-MS/MS:
-
Analyze plasma, urine, and fecal homogenates for the presence and quantity of benzoic acid-d5 and hippuric acid-d5 using a validated LC-MS/MS method similar to the one described above.
5. Data Analysis:
-
Calculate the percentage of the administered dose of benzoic acid-d5 that is converted to and excreted as hippuric acid-d5.
-
Determine the time course of excretion of both compounds.
Visualizations
Metabolic Pathway of Hippuric Acid Formation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Renal clearance of endogenous hippurate correlates with expression levels of renal organic anion transporters in uremic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative NMR Spectroscopy with Hippuric Acid-d2 Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful and versatile analytical technique for determining the precise concentration and purity of substances. As a primary ratio method, qNMR allows for direct quantification without the need for identical reference standards for each analyte, a significant advantage over chromatographic techniques.[1][2] The signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei giving rise to that signal. By comparing the integral of an analyte's signal to that of a certified internal standard of known concentration, the absolute quantity of the analyte can be accurately determined.
This application note details the use of Hippuric acid-d2 as an internal standard for the quantitative analysis of active pharmaceutical ingredients (APIs), impurities, and metabolites in various matrices, particularly relevant in drug discovery and development. This compound offers several advantages as an internal standard, including chemical stability, solubility in common NMR solvents, and distinct, non-overlapping signals in the 1H NMR spectrum. The deuteration at the α-carbon of the glycine moiety simplifies the spectrum and provides a clear signal for quantification.
Key Applications
-
Purity Assessment of APIs: Accurate determination of the purity of drug substances is crucial for quality control and regulatory compliance.
-
Quantification of Impurities: qNMR can be used to identify and quantify process-related impurities and degradation products in drug formulations.
-
Metabolite Analysis: Hippuric acid is a natural metabolite found in urine, and its quantification can be relevant in metabolic studies and as a biomarker.[3][4][5]
-
Drug Formulation Analysis: Determination of the precise concentration of active ingredients and excipients in final drug products.
Principle of qNMR using an Internal Standard
The fundamental principle of qNMR is based on the direct proportionality between the integrated area of a resonance signal (I) and the number of nuclei (N) contributing to that signal. When an internal standard (IS) of known purity and concentration is used, the purity or concentration of the analyte (An) can be calculated using the following equation:
Purity_An (%) = (I_An / I_IS) * (N_IS / N_An) * (MW_An / MW_IS) * (m_IS / m_An) * Purity_IS (%)
Where:
-
I_An and I_IS are the integral areas of the signals for the analyte and internal standard, respectively.
-
N_An and N_IS are the number of protons giving rise to the respective signals.
-
MW_An and MW_IS are the molecular weights of the analyte and internal standard.
-
m_An and m_IS are the masses of the analyte and internal standard.
-
Purity_IS is the certified purity of the internal standard.
Experimental Protocols
I. Purity Assessment of an Active Pharmaceutical Ingredient (API)
Objective: To determine the purity of an API using this compound as an internal standard.
Materials:
-
Analyte (API)
-
This compound (certified reference material)
-
Deuterated solvent (e.g., DMSO-d6, D2O) of high purity
-
High-precision 5 mm NMR tubes
-
Analytical balance (readability ± 0.01 mg)
-
Volumetric flasks and pipettes
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Accurately weigh an appropriate amount of the API into the same vial to achieve a molar ratio between 0.5 and 2 relative to the internal standard.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the chosen deuterated solvent.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a high-precision NMR tube.
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: A standard 1D proton experiment (e.g., zg30 or equivalent).
-
Temperature: Maintain a constant temperature, typically 25°C (298 K).
-
Pulse Angle: Use a 90° pulse, calibrated for the specific probe.
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard (a conservative value of 30-60 s is often used for small molecules).
-
Acquisition Time (aq): At least 3 seconds to ensure good digital resolution.
-
Number of Scans (ns): Sufficient to obtain a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.
-
Dummy Scans (ds): At least 4 to allow the sample to reach a steady state.
Data Processing and Analysis:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Perform phase correction and baseline correction manually to ensure accuracy.
-
Integrate the well-resolved, non-overlapping signals of both the analyte and this compound. For this compound, the aromatic protons are suitable for integration.
-
Calculate the purity of the API using the equation provided in the "Principle of qNMR" section.
II. Quantification of Hippuric Acid in a Urine Sample
Objective: To quantify the concentration of endogenous hippuric acid in a urine sample using this compound as an internal standard for calibration.
Materials:
-
Urine sample
-
This compound (certified reference material)
-
Deuterated water (D2O) with a pH buffer (e.g., phosphate buffer)
-
High-precision 5 mm NMR tubes
-
Analytical balance
-
Centrifuge and filters (if necessary for sample clarification)
Sample Preparation:
-
Thaw the frozen urine sample to room temperature.
-
Centrifuge the urine sample to remove any particulate matter.
-
Prepare a stock solution of this compound of a known concentration in the D2O buffer.
-
In an NMR tube, mix a precise volume of the urine sample (e.g., 540 µL) with a precise volume of the this compound stock solution (e.g., 60 µL).
-
Gently mix the solution.
NMR Data Acquisition and Processing:
Follow the same data acquisition and processing steps as outlined in Protocol I, with the addition of a water suppression pulse sequence (e.g., NOESY presaturation) to suppress the residual water signal.
Data Analysis:
Calculate the concentration of hippuric acid in the urine sample using the qNMR equation, adjusting for the volumes of the sample and internal standard solution used.
Data Presentation
The quantitative results from qNMR experiments should be summarized in a clear and organized table.
Table 1: Hypothetical Purity Assessment of API-XYZ using this compound
| Parameter | Value |
| Analyte (API-XYZ) | |
| Mass (m_An) | 15.25 mg |
| Molecular Weight (MW_An) | 350.4 g/mol |
| Integrated Signal (I_An) | 1.05 (arbitrary units) |
| Number of Protons (N_An) | 2 |
| Internal Standard (this compound) | |
| Mass (m_IS) | 8.50 mg |
| Molecular Weight (MW_IS) | 181.19 g/mol |
| Certified Purity (Purity_IS) | 99.8% |
| Integrated Signal (I_IS) | 1.00 (arbitrary units) |
| Number of Protons (N_IS) | 5 (aromatic protons) |
| Calculated Purity of API-XYZ | 98.7% |
Table 2: Quantification of Hippuric Acid in a Urine Sample
| Sample ID | Volume of Urine (µL) | Concentration of this compound IS (mM) | Volume of IS (µL) | Integrated Signal (Analyte) | Integrated Signal (IS) | Calculated Hippuric Acid Concentration (mM) |
| Urine_001 | 540 | 10.0 | 60 | 0.85 | 1.00 | 1.57 |
| Urine_002 | 540 | 10.0 | 60 | 1.23 | 1.00 | 2.28 |
| Urine_003 | 540 | 10.0 | 60 | 0.67 | 1.00 | 1.24 |
Visualizations
Metabolic Pathway of Hippuric Acid Synthesis
Caption: Biosynthesis of Hippuric Acid from Benzoic Acid and Glycine.
Experimental Workflow for qNMR Analysis
References
Application Note: High-Performance Liquid Chromatography Analysis of Hippuric Acid-d2
Introduction
Hippuric acid, a metabolite of toluene, is a significant biomarker for occupational exposure to this solvent. Its deuterated analog, Hippuric acid-d2, serves as an excellent internal standard for the quantitative analysis of hippuric acid in biological matrices such as urine, utilizing techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] This application note details a high-performance liquid chromatography (HPLC) method for the analysis of this compound. While typically used as an internal standard, this protocol outlines its analysis as a primary analyte, a procedure valuable for quality control of the standard itself or in specialized metabolic studies. The methodology is adapted from established protocols for the analysis of non-deuterated hippuric acid.
Principle
This method employs reversed-phase HPLC with UV detection for the separation and quantification of this compound. The chromatographic separation is achieved on a C18 or C8 analytical column using an isocratic mobile phase consisting of an acetonitrile and water mixture, acidified to ensure the analyte is in its protonated form, which enhances retention and peak shape.[2] Quantification is performed by comparing the peak area of the analyte to a standard curve prepared with known concentrations of this compound.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: An isocratic HPLC system equipped with a UV detector is suitable.[3]
-
Analytical Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) or a C8 column (e.g., 4.6 x 150 mm, 5 µm) can be used.[2]
-
Reagents:
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Glacial acetic acid or phosphoric acid (for mobile phase pH adjustment)
-
-
Sample Preparation:
-
Urine samples may require a liquid-liquid extraction step to remove interferences. A common procedure involves acidification of the urine sample followed by extraction with ethyl acetate.[4]
-
2. Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis of this compound, adapted from methods for hippuric acid.
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 4.6 x 250 mm, 5 µm | C8, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 12.5% (v/v) Acetonitrile in water, pH 3.0 with acetic acid | Methanol:Water:Acetic Acid (20:80:0.2) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Injection Volume | 10 µL | 20 µL |
| Detection | UV at 228 nm | UV at 254 nm |
| Column Temperature | Ambient | Ambient |
| Run Time | ~15 minutes | ~5 minutes |
3. Preparation of Standard Solutions
A stock solution of this compound is prepared by dissolving a known amount of the standard in the mobile phase. Working standards are then prepared by serial dilution of the stock solution to create a calibration curve. For instance, a 2 mmol/L stock solution can be diluted to obtain working standards at concentrations of 0.05, 0.1, 0.2, 0.3, 0.4, and 0.5 mmol/L.
4. Sample Preparation
For urine samples, a liquid-liquid extraction is recommended to minimize matrix effects. A general procedure is as follows:
-
To 1 mL of urine, add an internal standard (if a different internal standard is being used for quality control).
-
Acidify the sample by adding a small volume of concentrated acid (e.g., HCl).
-
Add 3-4 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge to separate the layers.
-
Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase before injection into the HPLC system.
Data Presentation
The following table presents hypothetical quantitative data for the HPLC analysis of this compound based on typical performance characteristics of similar assays for hippuric acid.
| Parameter | Value |
| Retention Time (C18 column) | Approximately 12.5 min |
| Retention Time (C8 column) | Approximately 3.7 min |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.01 ng/L |
| Limit of Quantification (LOQ) | ~6 mg/L |
| Recovery | > 98% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound from sample preparation to data analysis.
Caption: Workflow for HPLC analysis of this compound.
Signaling Pathway (Contextual)
While there is no direct signaling pathway for this compound analysis, the following diagram illustrates the metabolic context of its non-deuterated analog, hippuric acid, as a biomarker for toluene exposure.
Caption: Metabolic pathway of toluene to hippuric acid.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with Hippuric Acid-d2 in Urine Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Hippuric acid-d2 as an internal standard to mitigate matrix effects in the analysis of urine samples by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant problem in urine analysis?
A1: Matrix effects are the alteration of ionization efficiency of a target analyte by the presence of co-eluting, undetected compounds in the sample matrix. In urine, these interfering components can include salts, urea, creatinine, and various endogenous and exogenous compounds. These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and unreliable quantification of the analyte of interest. Given the complex and variable nature of urine, matrix effects are a major challenge in developing robust analytical methods.
Q2: How does using this compound help in overcoming matrix effects?
A2: this compound is a stable isotope-labeled (SIL) internal standard for hippuric acid. The ideal SIL internal standard has nearly identical physicochemical properties to the analyte.[1] This means it co-elutes with the analyte during chromatographic separation and experiences similar ionization suppression or enhancement.[1] By adding a known concentration of this compound to the urine samples, the ratio of the analyte's peak area to the internal standard's peak area is used for quantification. This ratio remains constant even if both compounds experience the same degree of signal alteration, thus compensating for the matrix effect and improving the accuracy and precision of the results.
Q3: What are the key considerations when using this compound as an internal standard?
A3: The most critical factor is ensuring the co-elution of hippuric acid and this compound. Even slight chromatographic separation can lead to differential matrix effects, where the analyte and the internal standard are affected differently by the matrix components, compromising the accuracy of the results. It is also important to verify the isotopic purity of the this compound standard to avoid any contribution to the analyte signal.
Q4: Can sample preparation methods help in reducing matrix effects in urine samples?
A4: Yes, appropriate sample preparation is crucial. Common techniques to minimize matrix effects in urine analysis include:
-
Dilution: A simple and effective method to reduce the concentration of interfering matrix components.[2]
-
Protein Precipitation: Used to remove proteins that can interfere with the analysis.
-
Solid-Phase Extraction (SPE): A more selective technique to remove interfering compounds and concentrate the analyte of interest.
The choice of sample preparation method depends on the specific requirements of the assay and the nature of the interfering substances.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or inaccurate quantitative results | Differential matrix effects due to lack of co-elution between hippuric acid and this compound. | 1. Verify Co-elution: Overlay the chromatograms of the analyte and internal standard to confirm identical retention times. 2. Adjust Chromatography: If separation is observed, consider modifying the mobile phase composition, gradient, or switching to a different column to achieve co-elution. |
| Isotopic impurity of the this compound standard. | 1. Check Certificate of Analysis: Verify the isotopic purity of the standard provided by the supplier. 2. Analyze Standard Alone: Inject a solution of only this compound to check for any signal at the mass transition of the unlabeled hippuric acid. | |
| Poor peak shape for hippuric acid | Matrix-induced chromatographic effects. | 1. Optimize Sample Preparation: Implement or improve a sample cleanup method like SPE to remove interfering components. 2. Evaluate Different Columns: Test different stationary phases to find one that provides better peak shape in the presence of the urine matrix. |
| Significant ion suppression observed for both analyte and internal standard | High concentration of interfering matrix components. | 1. Increase Sample Dilution: Further dilute the urine sample to reduce the concentration of matrix components. 2. Enhance Sample Cleanup: Employ a more rigorous SPE protocol to remove a wider range of interferences. |
Data Presentation
The following table summarizes the impact of using this compound on the accuracy of hippuric acid quantification in the presence of significant matrix effects in urine samples. The data demonstrates the ability of the stable isotope-labeled internal standard to compensate for ion suppression.
| Sample Matrix | Analyte Concentration (Spiked) | Matrix Effect (%) (Without Internal Standard) | Accuracy (%) (With this compound Internal Standard) |
| Synthetic Urine | 50 ng/mL | -45% (Ion Suppression) | 98.5% |
| Pooled Human Urine - Lot A | 50 ng/mL | -62% (Ion Suppression) | 102.1% |
| Pooled Human Urine - Lot B | 50 ng/mL | -55% (Ion Suppression) | 97.9% |
| Patient Urine Sample 1 | 50 ng/mL | -75% (Ion Suppression) | 105.3% |
| Patient Urine Sample 2 | 50 ng/mL | -68% (Ion Suppression) | 99.2% |
This table is a representative summary based on typical findings in method validation studies for LC-MS/MS assays in complex biological matrices.
Experimental Protocols
Evaluation of Matrix Effect
This protocol describes how to quantify the extent of ion suppression or enhancement for hippuric acid in urine samples.
Methodology:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike the analyte (hippuric acid) and internal standard (this compound) into the initial mobile phase or a clean solvent.
-
Set B (Post-extraction Spike): Process blank urine samples through the entire sample preparation procedure. Spike the analyte and internal standard into the final extracted blank matrix at the same concentration as Set A.
-
-
Analyze both sets of samples using the developed LC-MS/MS method.
-
Calculate the Matrix Effect (%) using the following formula:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
-
Sample Preparation Protocol for Urine Analysis
A general "dilute-and-shoot" method is often sufficient when using a stable isotope-labeled internal standard.
Methodology:
-
Thaw frozen urine samples and vortex to ensure homogeneity.
-
Centrifuge the urine sample at 10,000 x g for 5 minutes to pellet any particulate matter.
-
Transfer 100 µL of the supernatant to a clean microcentrifuge tube.
-
Add 900 µL of the internal standard working solution (this compound in a suitable solvent like methanol or mobile phase).
-
Vortex the mixture thoroughly.
-
Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters for Hippuric Acid and this compound
The following are typical starting parameters that should be optimized for your specific instrumentation.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Negative Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
MRM Transitions:
-
Hippuric Acid: Q1: 178.1 m/z -> Q3: 134.1 m/z
-
This compound: Q1: 180.1 m/z -> Q3: 136.1 m/z
-
-
Mandatory Visualizations
Caption: Experimental workflow for the quantification of hippuric acid in urine using this compound.
Caption: Troubleshooting workflow for inaccurate results in LC-MS/MS analysis.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Hippuric Acid-d2 Analysis by HPLC
Welcome to the technical support center for the HPLC analysis of Hippuric acid-d2. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chromatographic methods for improved peak shape and resolution.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for this compound?
A1: Peak tailing for acidic compounds like this compound is frequently caused by secondary interactions with residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2] These interactions can be minimized by adjusting the mobile phase pH or using an end-capped column.[1]
Q2: How does mobile phase pH affect the retention and peak shape of this compound?
A2: The pH of the mobile phase is a critical parameter. To ensure good peak shape and consistent retention, the mobile phase pH should be adjusted to be at least 2 pH units below the pKa of hippuric acid (approximately 3.6).[2][3] Operating at a lower pH (e.g., 2.5-3.5) suppresses the ionization of the carboxyl group, making the molecule less polar and more retained on a C18 column, which results in sharper peaks. When the mobile phase pH is close to the pKa, the compound can exist in both ionized and non-ionized forms, leading to split or broad peaks.
Q3: What type of HPLC column is recommended for this compound analysis?
A3: A C18 column is the most commonly used and a good starting point for the analysis of hippuric acid and its derivatives. For enhanced retention and improved peak shape of this polar acidic compound, a modern, high-purity silica C18 column that is end-capped is recommended. Columns with a particle size of 3 µm or 5 µm are standard.
Q4: My retention times are shifting between injections. What could be the cause?
A4: Fluctuating retention times can be due to several factors, including insufficient column equilibration, leaks in the HPLC system, or changes in mobile phase composition. Ensure the column is adequately equilibrated with the mobile phase (a stable baseline is a good indicator), check the pump for any leaks, and ensure the mobile phase is well-mixed and degassed.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can compromise the accuracy of quantification. The following table outlines potential causes and solutions.
| Potential Cause | Suggested Solution |
| Secondary Silanol Interactions | Lower the mobile phase pH to 2.5-3.0 using an acid like phosphoric acid or formic acid. Use a column with end-capping to deactivate residual silanol groups. Add a competing acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase. |
| Mobile Phase pH Too Close to pKa | Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa (~3.6). |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Sample Solvent Incompatibility | Dissolve the sample in the initial mobile phase whenever possible. |
| Column Void or Contamination | Flush the column with a strong solvent or replace it if performance has degraded. Use a guard column to protect the analytical column. |
Issue 2: Poor Resolution
Inadequate separation between this compound and other components can be addressed by optimizing the following parameters.
| Parameter | Optimization Strategy |
| Mobile Phase Composition | Decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) to increase retention time and improve separation. |
| Stationary Phase | Consider a different stationary phase, such as a C8 column, which may offer different selectivity. |
| Flow Rate | A lower flow rate can sometimes enhance resolution by allowing more time for interaction with the stationary phase, though this will increase the run time. |
| Temperature | Maintaining a consistent column temperature using a column oven is crucial for reproducible chromatography. Increasing the temperature can decrease retention times and may alter selectivity. |
Experimental Protocols
Below is a detailed methodology for a typical HPLC analysis of Hippuric acid. This can be used as a starting point and optimized for this compound.
Objective: To achieve a symmetric peak and adequate retention for this compound.
Materials:
-
HPLC grade water
-
HPLC grade acetonitrile
-
Phosphoric acid or Formic acid
-
This compound standard
-
C18 HPLC column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Prepare an aqueous portion by adding 0.1% formic acid or phosphoric acid to HPLC grade water.
-
Adjust the pH of the aqueous portion to 2.8-3.0.
-
Mix the aqueous portion with acetonitrile in a specific ratio (e.g., 85:15 v/v). The optimal ratio may need to be determined empirically.
-
Degas the mobile phase using sonication or an online degasser before use.
-
-
Standard Solution Preparation:
-
Accurately weigh a known amount of this compound reference standard.
-
Dissolve the standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Prepare working standards by diluting the stock solution with the mobile phase to the desired concentrations.
-
-
HPLC Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid (e.g., 15:85 v/v), pH 3.0
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C (or ambient, but controlled)
-
UV Detection: 228 nm
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions and samples.
-
Record the chromatograms and analyze the peak shape and resolution.
-
Quantitative Data Summary
The following table summarizes typical HPLC parameters used for the analysis of hippuric acid, which can be adapted for this compound.
| Parameter | Condition 1 | Condition 2 |
| Column | C18 (4.6 x 250 mm, 5 µm) | C8 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | 12.5% Acetonitrile in water, pH 3.0 with acetic acid | 12.5% Acetonitrile in water, pH 3.0 with acetic acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | 228 nm | 228 nm |
| Retention Time | 12.52 min | 3.67 min |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common HPLC issues with this compound.
Caption: A flowchart for troubleshooting peak shape and resolution issues.
This logical diagram provides a step-by-step guide to addressing common chromatographic problems, starting from the initial observation and leading to potential solutions.
Caption: A workflow for developing an HPLC method for this compound.
References
Addressing poor recovery of Hippuric acid-d2 during sample extraction.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with sample extraction, focusing on the recovery of internal standards like Hippuric acid-d2.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for poor recovery of an internal standard like this compound during sample extraction?
Poor recovery of internal standards such as this compound can stem from several factors during either Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). The main causes can be categorized as:
-
Extraction Inefficiency: The internal standard may not be effectively extracted from the sample matrix. This can be due to suboptimal pH, incorrect solvent choices for washing or elution, or poor phase separation in LLE.[1]
-
Matrix Effects: Components within the biological sample (e.g., plasma, urine) can interfere with the ionization of the internal standard in the mass spectrometer, leading to signal suppression or enhancement.[1][2] This interference can be mistaken for poor recovery.
-
Instrumental Issues: Problems with the analytical instrument, such as leaks, blockages, or a contaminated ion source, can result in a poor and inconsistent response for the internal standard.[1]
-
Procedural Variability: Inconsistent execution of the sample preparation method, especially in manual extractions, can lead to variable recovery rates across a batch of samples.[1]
Q2: How can I determine if my low recovery of this compound is due to extraction inefficiency or matrix effects?
A post-extraction spike experiment is a reliable method to differentiate between these two issues. This experiment helps to isolate the extraction step from the analytical (detection) step.
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare Three Sample Sets:
-
Set A (Pre-extraction Spike): A blank matrix sample is spiked with this compound before the extraction process begins.
-
Set B (Post-extraction Spike): A blank matrix sample is subjected to the full extraction procedure, and the resulting extract is then spiked with this compound.
-
Set C (Neat Solution): A standard solution of this compound is prepared in a clean solvent at the same final concentration as the spiked samples.
-
-
Analysis: All three sets of samples are then analyzed using the established analytical method (e.g., LC-MS/MS).
-
Calculations:
-
Recovery (%) = (Peak Area of Set A / Peak Area of Set B) x 100
-
Matrix Effect (%) = [(Peak Area of Set B / Peak Area of Set C) - 1] x 100
-
Interpreting the Results:
-
Low Recovery, Minimal Matrix Effect: This indicates that the internal standard is being lost during the extraction process.
-
High Recovery, Significant Matrix Effect (Suppression): This suggests that the extraction itself is efficient, but components in the matrix are interfering with the detection of the internal standard.
Q3: My recovery of this compound is inconsistent across a batch of samples. What are the likely causes?
Inconsistent recovery often points to variability in the sample preparation process. Key areas to investigate include:
-
Inconsistent manual procedures: Variations in timing, volumes, or mixing can lead to different recovery rates.
-
Instrumental variability: Issues with automated liquid handlers or extraction manifolds can introduce inconsistency.
-
Sample heterogeneity: Differences in the composition of individual samples can affect extraction efficiency.
Troubleshooting Guide: Solid-Phase Extraction (SPE)
Issue: Poor recovery of this compound when using a reversed-phase SPE protocol.
Hippuric acid is a weak acid with a pKa of approximately 3.62. Its retention and elution on a reversed-phase sorbent are highly dependent on its ionization state, which is controlled by pH.
Step-by-Step Troubleshooting
-
Analyze All Fractions: To identify where the loss is occurring, collect and analyze each fraction from the SPE process: the flow-through from sample loading, the wash solvent, and the final elution solvent.
-
This compound Lost in the Flow-Through/Load Fraction:
-
Cause: The sample pH is too high, causing the hippuric acid to be ionized (negatively charged) and poorly retained on the non-polar sorbent. The sample loading solvent may also be too strong.
-
Solution: Adjust the sample pH to be at least 2 units below the pKa of hippuric acid (i.e., pH < 1.6) to ensure it is in its neutral, more hydrophobic form. A pH of around 2.7 to 3 has been shown to be effective for hippuric acid extraction. Consider diluting the sample with a weaker solvent to improve retention.
-
-
This compound Lost in the Wash Fraction:
-
Cause: The wash solvent is too strong (i.e., has too high a percentage of organic solvent), causing the hippuric acid to be prematurely eluted from the sorbent.
-
Solution: Decrease the organic content of the wash solvent. The ideal wash solvent should be strong enough to remove interferences without eluting the analyte.
-
-
This compound Not Present in the Elution Fraction (Irreversible Binding):
-
Cause: The elution solvent is not strong enough to desorb the hippuric acid from the sorbent, or the pH is not optimal for elution.
-
Solution:
-
Increase the strength of the elution solvent by increasing the percentage of organic solvent.
-
Adjust the pH of the elution solvent to be at least 2 units above the pKa of hippuric acid (i.e., pH > 5.6) to convert it to its ionized, more polar form, which will have less affinity for the reversed-phase sorbent.
-
Consider a different sorbent if strong secondary interactions are suspected.
-
-
Quantitative Data Summary: SPE Parameter Optimization
| Parameter | Condition 1 | Recovery (%) | Condition 2 | Recovery (%) | Reference |
| Sample pH | pH 6.0 | Low | pH 3.0 | High | |
| Elution Solvent | Methanol | 97.9-99.6% | Acetonitrile | - | |
| Wash Solvent | 5% Methanol in Water | Good | 20% Methanol in Water | Poor |
Troubleshooting Guide: Liquid-Liquid Extraction (LLE)
Issue: Poor recovery of this compound during LLE.
Successful LLE of an acidic compound like hippuric acid depends on controlling its solubility in the aqueous and organic phases through pH adjustment.
Step-by-Step Troubleshooting
-
Check Sample pH:
-
Cause: For extraction into an organic solvent, hippuric acid must be in its neutral, more lipophilic form. If the pH of the aqueous sample is too high (above its pKa), it will be ionized and remain in the aqueous phase.
-
Solution: Adjust the sample pH to be at least 2 units below the pKa of hippuric acid (pH < 1.6). A pH of around 3 is often effective.
-
-
Evaluate Solvent Choice:
-
Cause: The chosen organic solvent may not have the appropriate polarity to efficiently extract hippuric acid.
-
Solution: Test different extraction solvents. For hippuric acid, solvents like ethyl acetate or a mixture of an organic solvent with an acid modifier may be effective.
-
-
Assess Phase Separation and Emulsions:
-
Cause: Incomplete phase separation or the formation of an emulsion can trap the analyte at the interface, leading to poor and inconsistent recovery.
-
Solution:
-
Centrifuge the sample at a higher speed or for a longer duration.
-
The addition of salt ("salting out") to the aqueous phase can help break emulsions and improve extraction efficiency.
-
Consider using a supported liquid extraction (SLE) technique to avoid emulsion formation.
-
-
-
Back Extraction Inefficiency (if applicable):
-
Cause: If performing a back extraction into a fresh aqueous phase to further purify the sample, the pH of the new aqueous phase must be high enough to ionize the hippuric acid, making it soluble.
-
Solution: Adjust the pH of the receiving aqueous solution to be at least 2 units above the pKa of hippuric acid (pH > 5.6).
-
Quantitative Data Summary: LLE Parameter Optimization
| Parameter | Condition 1 | Recovery (%) | Condition 2 | Recovery (%) | Reference |
| Sample pH | pH 7.0 | Low | pH 3.0 | 91.9% | |
| Extraction Type | Single Extraction | 52.4% (from urine) | Back Extraction | 28.1% (final recovery) |
Visualizations
Caption: Troubleshooting workflow for poor this compound recovery.
Caption: General SPE workflow for acidic compounds like Hippuric Acid.
References
Technical Support Center: Analysis of Hippuric Acid-d2 by Electrospray Ionization Mass Spectrometry
Welcome to the technical support center for the analysis of Hippuric acid-d2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in electrospray ionization (ESI) mass spectrometry.
Troubleshooting Guides
Issue 1: Low or Inconsistent Signal Intensity for this compound
Possible Cause: Ion suppression is a common phenomenon in ESI-MS where co-eluting matrix components interfere with the ionization of the target analyte, leading to a reduced signal.[1][2][3] This is a significant challenge when analyzing complex biological samples.[1][2]
Solutions:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.
-
Solid-Phase Extraction (SPE): This technique is highly effective at selectively extracting analytes like this compound while removing salts, phospholipids, and other interferences.
-
Liquid-Liquid Extraction (LLE): LLE can also be used to separate this compound from the sample matrix based on its solubility.
-
Protein Precipitation: A simpler method, but often less clean than SPE or LLE.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. For urinary analysis of hippuric acid, effective sample dilution has been shown to reduce matrix effects to a negligible level. This is a viable option if the analyte concentration is high enough for detection after dilution.
-
-
Enhance Chromatographic Separation: Improving the separation between this compound and matrix components can significantly reduce ion suppression.
-
Modify Mobile Phase Gradient: Adjusting the gradient profile can alter the elution of co-eluting species.
-
Change Stationary Phase: Using a column with a different chemistry (e.g., C18 to phenyl-hexyl) can change selectivity.
-
Adjust Flow Rate: Lowering the flow rate can improve ionization efficiency and reduce the impact of co-eluting compounds.
-
-
Optimize ESI Source Parameters: Fine-tuning the ESI source can improve the ionization of this compound.
-
Sprayer Voltage and Position: Optimization of the sprayer voltage and its position relative to the sampling cone can enhance sensitivity.
-
Gas Flow and Temperature: Adjusting the nebulizing and drying gas flow rates and temperatures can improve desolvation and ion formation.
-
Issue 2: Poor Reproducibility and Accuracy in Quantification
Possible Cause: Variable matrix effects across different samples can lead to inconsistent ion suppression, affecting the accuracy and precision of your results.
Solutions:
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): Using this compound as an internal standard for the quantification of endogenous hippuric acid is the gold standard for correcting ion suppression. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.
-
Implement Matrix-Matched Calibrators: Preparing calibration standards and quality control samples in the same biological matrix as the unknown samples helps to compensate for consistent matrix effects.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my this compound analysis?
A1: Ion suppression is a matrix effect in LC-MS where co-eluting compounds from the sample (e.g., salts, lipids, proteins) reduce the ionization efficiency of your target analyte, this compound, in the electrospray ion source. This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and reproducibility of your analysis.
Q2: Why is a stable isotope-labeled internal standard like this compound recommended?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the best practice for quantitative LC-MS analysis. Because it has nearly identical chemical and physical properties to the unlabeled analyte (endogenous hippuric acid), it co-elutes and is affected by ion suppression in the same way. By using the ratio of the analyte signal to the internal standard signal, you can correct for variations in ion suppression and achieve more accurate and precise quantification.
Q3: What are the most effective sample preparation techniques to reduce ion suppression for this compound?
A3: Solid-phase extraction (SPE) is a highly effective method for removing a wide range of interfering matrix components. Liquid-liquid extraction (LLE) is another robust option. While simpler, protein precipitation is generally less effective at removing all sources of ion suppression. For urine samples, simple dilution has also been shown to be effective for hippuric acid analysis.
Q4: Can I just dilute my sample to minimize ion suppression?
A4: Yes, sample dilution can be a simple and effective way to reduce the concentration of matrix components that cause ion suppression. However, this approach also dilutes your analyte of interest, this compound. This method is only feasible if the concentration of this compound is high enough to be detected after dilution.
Q5: How can I optimize my LC method to avoid ion suppression?
A5: The goal is to chromatographically separate this compound from the regions where ion suppression is most likely to occur. The two areas most affected by interferences are the solvent front (where unretained compounds elute) and the end of the gradient (where strongly retained compounds elute). Adjusting the mobile phase composition, gradient slope, and flow rate can help to move the elution of this compound away from these zones. Using a column with a different stationary phase can also alter selectivity and improve separation.
Q6: Which ionization technique is less prone to ion suppression, ESI or APCI?
A6: Atmospheric pressure chemical ionization (APCI) is generally less susceptible to ion suppression than electrospray ionization (ESI). This is due to the different ionization mechanisms. If significant and unavoidable ion suppression is observed with ESI, switching to APCI, if compatible with your analyte, could be a viable alternative.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
This experiment helps to identify the regions in your chromatogram where ion suppression is occurring.
Methodology:
-
Setup:
-
Prepare a solution of this compound at a concentration that gives a stable signal (e.g., 100 ng/mL in mobile phase).
-
Use a syringe pump to deliver this solution at a constant, low flow rate (e.g., 10 µL/min) into the LC flow stream via a T-fitting placed between the analytical column and the mass spectrometer's ion source.
-
Configure the mass spectrometer to monitor the MRM transition for this compound.
-
-
Procedure:
-
Begin infusing the this compound solution and allow the signal to stabilize.
-
Inject a blank matrix sample (e.g., protein-precipitated plasma or urine) onto the LC column and start the chromatographic run.
-
Monitor the this compound signal throughout the run. Any dips or decreases in the signal indicate regions of ion suppression caused by co-eluting matrix components.
-
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a general procedure for cleaning up plasma samples to reduce matrix effects.
Methodology:
-
Sample Pre-treatment:
-
To 100 µL of plasma, add the internal standard (this compound).
-
Add 200 µL of 4% phosphoric acid in water and vortex to mix. This step helps to disrupt protein binding.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.
-
-
Elution:
-
Elute the this compound and other analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Quantitative Data Summary
Table 1: ESI Source Parameter Optimization Ranges
| Parameter | Typical Starting Value | Optimization Range | Rationale |
| Sprayer Voltage | 3.5 kV | 1.0 - 5.0 kV | Optimizes the electrostatic field for droplet charging. |
| Nebulizing Gas Flow | 10 L/min | 5 - 15 L/min | Aids in droplet formation and desolvation. |
| Drying Gas Flow | 10 L/min | 5 - 15 L/min | Facilitates solvent evaporation from droplets. |
| Drying Gas Temperature | 300 °C | 200 - 350 °C | Enhances solvent evaporation. |
| Sprayer Position | Center | Axial & Radial Adjustment | Optimizes droplet entry into the mass spectrometer. |
Table 2: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Technique | Relative Cost | Complexity | Effectiveness in Reducing Ion Suppression |
| Sample Dilution | Low | Low | Moderate (analyte concentration dependent). |
| Protein Precipitation | Low | Low | Moderate (may not remove all phospholipids). |
| Liquid-Liquid Extraction | Moderate | Moderate | High. |
| Solid-Phase Extraction | High | High | Very High. |
Visualizations
Caption: A typical workflow for the analysis of this compound, highlighting key areas for troubleshooting ion suppression.
Caption: A decision tree for troubleshooting low signal intensity of this compound.
References
Technical Support Center: Isotopic Interference in Hippuric Acid-d2 Quantification
Welcome to the technical support center for troubleshooting issues related to the quantification of Hippuric acid-d2. This guide is designed for researchers, scientists, and drug development professionals using stable isotope dilution mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of this compound quantification?
A1: Isotopic interference occurs when the mass spectrometer signal for your internal standard, this compound, is artificially increased by contributions from the unlabeled (native) Hippuric acid in your sample.[1] Hippuric acid, with the chemical formula C9H9NO3, has naturally occurring heavy isotopes of carbon (¹³C), hydrogen (²H), nitrogen (¹⁵N), and oxygen (¹⁷O, ¹⁸O).[2][3] The collective presence of these heavy isotopes in the native hippuric acid molecule can result in a small population of molecules with a mass-to-charge ratio (m/z) that is two units higher than the monoisotopic mass (M+2). This M+2 peak from the native analyte can overlap with the signal of your this compound internal standard, leading to inaccuracies in quantification.[1]
Q2: Why is my calibration curve for Hippuric acid non-linear?
A2: Non-linearity in calibration curves for stable isotope dilution assays can arise from isotopic interference, especially at high concentrations of the native analyte.[4] When the concentration of native Hippuric acid is very high relative to the fixed concentration of the this compound internal standard, the contribution of the native analyte's M+2 isotope peak to the internal standard's signal becomes significant. This "crosstalk" can artificially inflate the internal standard's response, leading to a plateauing of the response ratio (analyte/internal standard) at higher concentrations and causing the curve to become non-linear. Other potential causes for non-linearity include detector saturation or issues with the regression model used.
Q3: I am observing a signal for this compound in my blank (zero calibrator) samples. What could be the cause?
A3: A signal in your blank samples for the this compound transition can be due to several factors. One possibility is contamination of the blank matrix or solvents with this compound. Another potential cause is in-source fragmentation of a related compound that produces an ion with the same m/z as your this compound precursor and product ions. However, a common reason is isotopic crosstalk from a very high concentration of native Hippuric acid present endogenously in the blank matrix. Even with no added analyte, the natural M+2 isotope of the endogenous hippuric acid can produce a detectable signal at the m/z of the d2-internal standard.
Q4: How can I minimize or correct for isotopic interference?
A4: There are several strategies to mitigate isotopic interference:
-
Chromatographic Separation: Ensure baseline chromatographic separation between Hippuric acid and any potentially interfering compounds. While this will not separate the native analyte from its deuterated internal standard, it will reduce matrix effects and the chances of co-eluting interferences.
-
Optimize Internal Standard Concentration: The concentration of the internal standard should be carefully chosen to be appropriate for the expected range of the analyte concentrations.
-
Use a Higher Mass-Labeled Internal Standard: If significant interference is observed with this compound, consider using an internal standard with a higher degree of deuteration (e.g., Hippuric acid-d5) or one that also incorporates ¹³C (e.g., ¹³C6-Hippuric acid). This increases the mass difference between the analyte and the internal standard, reducing the likelihood of interference from the analyte's natural isotopes.
-
Mathematical Correction: The contribution of the native analyte's isotopic distribution to the internal standard's signal can be mathematically corrected. This typically involves analyzing a pure standard of the unlabeled analyte to determine the relative abundance of its M+2 isotope and then subtracting this contribution from the internal standard's signal in the unknown samples.
Troubleshooting Guides
Issue 1: Poor Reproducibility and Accuracy in Quality Control (QC) Samples
| Potential Cause | Troubleshooting Steps |
| Inconsistent Isotopic Interference | 1. Assess Matrix Effects: Analyze QC samples at different dilutions to see if the accuracy improves. A significant change suggests matrix effects are influencing the degree of isotopic interference. 2. Improve Sample Cleanup: Implement a more rigorous sample preparation method (e.g., solid-phase extraction instead of protein precipitation) to remove interfering matrix components. 3. Re-evaluate Internal Standard Concentration: The concentration of this compound may be too low, making it more susceptible to interference. Consider increasing the internal standard concentration. |
| Internal Standard Instability | 1. Check Storage Conditions: Ensure that the this compound stock and working solutions are stored correctly to prevent degradation. 2. Prepare Fresh Solutions: If there is any doubt about the stability of the internal standard, prepare fresh stock and working solutions. |
| Chromatographic Issues | 1. Monitor Peak Shape and Retention Time: Poor peak shape or shifting retention times can lead to inconsistent integration and affect accuracy. 2. Column Maintenance: Ensure the analytical column is not degraded or clogged. Wash or replace the column if necessary. |
Issue 2: Unexpectedly High Signal in the this compound Channel
| Potential Cause | Troubleshooting Steps |
| Significant Isotopic Crosstalk | 1. Analyze Unlabeled Standard: Inject a high-concentration standard of unlabeled Hippuric acid and monitor the this compound MRM transition. A significant peak indicates crosstalk. 2. Calculate Contribution: Determine the percentage of the M+2 isotope's signal relative to the monoisotopic (M) peak. This can be used for mathematical correction. 3. Consider a Different Internal Standard: If crosstalk is severe, switching to a more heavily labeled internal standard (e.g., Hippuric acid-d5) is the most effective solution. |
| Contamination | 1. Analyze Solvents and Reagents: Inject all solvents and reagents used in the sample preparation process to check for contamination with this compound. 2. Clean the LC-MS/MS System: If contamination is suspected, flush the LC system and clean the mass spectrometer's ion source. |
| Co-eluting Isobaric Interference | 1. Review Sample Matrix: Consider if any other compounds in the sample could be isobaric with this compound and produce a similar fragment. 2. Modify Chromatographic Method: Adjust the LC gradient or change the column to try and separate the interfering peak from this compound. |
Experimental Protocols
Protocol 1: Assessing Isotopic Interference from Native Hippuric Acid
Objective: To quantify the contribution of the natural M+2 isotope of Hippuric acid to the signal of this compound.
-
Prepare a High-Concentration Standard: Prepare a solution of unlabeled Hippuric acid in a clean solvent (e.g., methanol/water) at a concentration that is at the upper end of your expected sample concentration range.
-
LC-MS/MS Analysis:
-
Set up an LC-MS/MS method to monitor the MRM transitions for both native Hippuric acid (e.g., m/z 178.1 -> 77.1) and this compound (e.g., m/z 180.1 -> 77.1).
-
Inject the high-concentration unlabeled standard.
-
-
Data Analysis:
-
Integrate the peak area for the native Hippuric acid in its own channel (A_native).
-
Integrate the peak area of the signal that appears in the this compound channel (A_crosstalk).
-
Calculate the percent crosstalk: % Crosstalk = (A_crosstalk / A_native) * 100.
-
Expected Result: A small peak will likely be observed in the this compound channel. The percentage of crosstalk will inform you of the magnitude of the interference.
| Analyte | Monoisotopic Mass (M) | M+1 Abundance (%) | M+2 Abundance (%) |
| Hippuric Acid (C9H9NO3) | 179.0582 | ~9.9% | ~0.8% |
Note: The exact isotopic abundances can be calculated using the chemical formula and natural isotopic abundances of each element.
Protocol 2: Sample Preparation using Protein Precipitation
Objective: A simple and rapid method for preparing biological samples (e.g., plasma, urine) for LC-MS/MS analysis.
-
Sample Aliquoting: Aliquot 100 µL of your sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume (e.g., 20 µL) of your this compound working solution to each tube.
-
Protein Precipitation: Add 3 volumes (e.g., 300 µL) of cold acetonitrile to each tube.
-
Vortexing: Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase.
Visualizations
Caption: A typical experimental workflow for this compound quantification.
Caption: A decision tree for troubleshooting inaccurate this compound results.
References
- 1. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hippuric acid [webbook.nist.gov]
- 3. Milk Composition Database: Showing metabocard for Hippuric acid (BMDB0000714) [mcdb.ca]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Optimization of MS/MS Parameters for Hippuric Acid-d2 Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hippuric acid-d2 as an internal standard in mass spectrometry applications.
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound considered ideal for quantitative LC-MS/MS analysis?
Deuterated internal standards are the preferred choice in quantitative LC-MS/MS for several reasons. Because they are chemically almost identical to the analyte of interest (in this case, hippuric acid), they exhibit very similar behavior during sample preparation, chromatographic separation, and ionization.[1][2] This similarity allows them to effectively compensate for variations in sample extraction efficiency, matrix effects (such as ion suppression or enhancement), and fluctuations in instrument response.[1]
Q2: What are the recommended purity levels for this compound to be used as an internal standard?
For accurate and reliable quantification, it is crucial that the this compound internal standard possesses high chemical and isotopic purity. The generally accepted standards are:
High purity is essential to ensure the internal standard behaves predictably and does not introduce analytical interferences. The presence of unlabeled hippuric acid as an impurity in the deuterated standard can lead to an overestimation of the analyte's concentration.
Q3: How many deuterium atoms are optimal for an internal standard like this compound?
Typically, a deuterated internal standard should contain between 2 and 10 deuterium atoms. The ideal number of deuterium atoms depends on the molecular weight of the analyte and the necessity to shift the mass-to-charge ratio (m/z) of the internal standard sufficiently beyond the natural isotopic distribution of the unlabeled analyte to prevent any potential cross-talk or interference.
Troubleshooting Guide
This section addresses common issues that may arise during the detection and quantification of this compound.
Issue 1: Inconsistent or Poor Signal Intensity of this compound
-
Potential Cause: Suboptimal MS/MS parameters.
-
Troubleshooting: The declustering potential (DP), collision energy (CE), and other source parameters are critical for achieving a stable and robust signal. It is essential to perform a compound-specific optimization for this compound. This typically involves infusing a standard solution of this compound directly into the mass spectrometer and systematically ramping the DP and CE to find the values that yield the highest and most stable signal for the desired precursor and product ions.
-
Potential Cause: Matrix effects.
-
Troubleshooting: Even with a co-eluting internal standard, significant ion suppression or enhancement from the biological matrix can occur. To assess this, you can perform a post-extraction spike experiment. Prepare three sets of samples:
-
Neat solution of hippuric acid and this compound.
-
Blank matrix extract spiked with hippuric acid and this compound.
-
Blank matrix spiked with both compounds before extraction. Comparing the signal response between these samples will help quantify the extent of matrix effects. If significant matrix effects are observed, further sample cleanup or chromatographic optimization may be necessary.
-
Issue 2: Chromatographic Peak Tailing or Splitting
-
Potential Cause: Inappropriate mobile phase pH.
-
Troubleshooting: Hippuric acid is an acidic compound. Ensure the pH of the mobile phase is sufficiently low (at least 1.5 to 2 pH units below the pKa of hippuric acid, which is approximately 3.6) to keep it in its protonated form. This will result in better peak shape and retention on a reverse-phase column.
-
Potential Cause: Column degradation or contamination.
-
Troubleshooting: If peak shape deteriorates over a sequence of injections, the analytical column may be degrading or contaminated. Try washing the column with a strong solvent or replacing it if the problem persists.
Issue 3: Apparent Loss of Deuterium (Isotopic Exchange)
-
Potential Cause: H/D exchange with mobile phase or matrix components.
-
Troubleshooting: Deuterium atoms, especially those on or adjacent to heteroatoms, can sometimes exchange with protons from the solvent. This is more likely to occur at certain pH values or in the presence of certain matrix components. To investigate this, incubate a solution of this compound in the mobile phase for a duration equivalent to a typical analytical run and then inject it. If you observe an increase in the signal at the m/z of unlabeled hippuric acid, isotopic exchange may be occurring. Consider adjusting the mobile phase composition or pH.
Experimental Protocols
Sample Preparation from Urine
This protocol is a general guideline for the preparation of urine samples for hippuric acid analysis. Optimization may be required based on the specific matrix and instrumentation.
-
Thaw and Vortex: Thaw frozen urine samples at room temperature. Vortex mix for 15-20 seconds to ensure homogeneity.
-
Centrifugation: Centrifuge the urine samples at approximately 4000 x g for 10 minutes to pellet any particulate matter.
-
Dilution: Transfer an aliquot of the supernatant to a clean tube. Dilute the urine sample with a suitable buffer or mobile phase. A dilution factor of 10-fold or higher is often effective in reducing matrix effects.
-
Internal Standard Spiking: Add the this compound internal standard to the diluted sample to achieve the desired final concentration.
-
Vortex and Transfer: Vortex the sample for 10-15 seconds. Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
Chromatographic Conditions
-
Column: A C18 reversed-phase column is commonly used for the separation of hippuric acid. Typical dimensions are 2.1 mm x 50 mm with a particle size of less than 3 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from low to high organic (Mobile Phase B) is typically employed. For example:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Ramp to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: Return to 5% B
-
4.1-5.0 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
MS/MS Parameter Optimization Workflow
The following workflow outlines the steps to optimize the MS/MS parameters for this compound.
References
Stability of Hippuric acid-d2 in different storage conditions.
This technical support center provides guidance on the stability of hippuric acid-d2 under various storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, it is recommended to store solid this compound at -20°C in a tightly sealed container, protected from moisture. Under these conditions, it is expected to be stable for up to 3 years. For shorter periods, storage at 4°C is acceptable for up to 2 years.
Q2: How should I store solutions of this compound?
Stock solutions of this compound should be stored at -80°C, where they are reported to be stable for up to 6 months.[1] For storage up to 1 month, -20°C is also acceptable.[1] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. For working solutions, especially for in vivo experiments, fresh preparation on the day of use is recommended.[1]
Q3: In which solvents is this compound soluble and stable?
Q4: What are the primary degradation pathways for this compound?
The most likely degradation pathway for this compound is the hydrolysis of the amide bond, which would yield benzoic acid-d2 and glycine. This reaction is accelerated by strong acidic or basic conditions and high temperatures.
Q5: Is this compound sensitive to light?
While there is no specific data on the photostability of this compound, it is good laboratory practice to store solutions in amber vials or otherwise protect them from prolonged exposure to light to minimize the risk of photodegradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent analytical results over time | Degradation of this compound in solution. | Prepare fresh stock solutions and working standards. Ensure storage conditions are appropriate (see FAQs). Perform a stability study under your specific experimental conditions. |
| Appearance of unexpected peaks in chromatogram | Formation of degradation products (e.g., benzoic acid-d2). | Conduct a forced degradation study to identify potential degradation products and their retention times. Adjust storage or experimental conditions to minimize degradation. |
| Low recovery from biological samples | Enzymatic degradation in the biological matrix. | Process samples quickly and store them at -80°C. Consider the use of enzyme inhibitors if appropriate for your assay. |
| Variability between different aliquots of the same stock solution | Improper storage or handling, leading to solvent evaporation or degradation in some vials. | Ensure all aliquots are stored under identical conditions. Avoid repeated freeze-thaw cycles by using single-use aliquots. |
Stability Data
While comprehensive quantitative stability data for this compound under all conditions is not available in the literature, the following tables summarize the expected stability based on data for hippuric acid and its derivatives. These should be used as a guideline, and it is recommended to perform a stability study for your specific matrix and storage conditions.
Table 1: Stability of Hippuric Acid in Synthetic Urine
| Storage Temperature | Duration | Stability Assessment |
| 22°C | 7 days | Stable |
| 4°C | 30 days | Stable |
| -20°C to 30°C | 24 hours (single cycle) | Stable |
Table 2: General Stability of Hippuric Acid in Urine
| Storage Condition | Duration | Stability Assessment |
| Room Temperature | 48 hours | Stable |
| 4°C | Not specified | Stable |
| -20°C | Not specified | Stable |
| 3 Freeze-Thaw Cycles | N/A | Stable |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours.
-
Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC method (see Protocol 2).
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 228 nm.
-
Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The key aspect of a stability-indicating method is its ability to resolve the parent compound from all potential degradation products. This is confirmed by analyzing the samples from the forced degradation study.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Logical flow for addressing user queries on this compound stability.
References
Technical Support Center: Hippuric Acid-d2 Stability and Ionization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the stability and ionization of Hippuric acid-d2. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the pKa of this compound and how does it affect its ionization?
A1: The pKa of hippuric acid is approximately 3.59.[1][2] Since deuteration has a minimal effect on the pKa, the value for this compound is expected to be very similar. The pKa is the pH at which the compound is 50% in its ionized (hippurate) form and 50% in its non-ionized (hippuric acid) form.
-
At pH values below the pKa (pH < 3.6): this compound will be predominantly in its non-ionized, neutral form.
-
At pH values above the pKa (pH > 3.6): this compound will be predominantly in its ionized, negatively charged (hippurate) form.
Understanding this ionization behavior is critical for analytical methods such as HPLC and mass spectrometry, as it affects retention time and ionization efficiency.
Q2: How does pH affect the chemical stability of this compound?
A2: this compound, like its non-deuterated counterpart, is an amide and is susceptible to hydrolysis, particularly under strongly acidic or basic conditions, which breaks the amide bond to form benzoic acid-d2 and glycine. It is readily hydrolyzed by hot caustic alkalis.[3] Stability is generally greatest in the neutral pH range.
Q3: I am observing poor peak shape and inconsistent retention times for this compound in my reverse-phase HPLC analysis. Could this be related to the mobile phase pH?
A3: Yes, this is a common issue. For reproducible results in reverse-phase HPLC, it is recommended to set the mobile phase pH at least 1.5 to 2 pH units away from the compound's pKa.
-
To analyze the acidic form: Use a mobile phase pH of approximately 2.0. This will ensure the compound is fully protonated and behaves consistently.
-
To analyze the ionized (hippurate) form: A mobile phase pH of 5.0 or higher would be suitable.
Operating near the pKa (around pH 3.6) can lead to mixed ionization states, resulting in poor peak shape and shifting retention times.
Q4: My mass spectrometry signal for this compound is weak and inconsistent. How can pH be optimized for better ionization?
A4: For electrospray ionization mass spectrometry (ESI-MS), the pH of the solution can significantly impact signal intensity.
-
Negative Ion Mode (ESI-): To enhance the signal in negative ion mode, the pH of the solution should be above the pKa (> 3.6) to ensure the molecule is in its deprotonated, anionic form (hippurate). A basic mobile phase (e.g., containing ammonium bicarbonate or a small amount of ammonium hydroxide) is often used.
-
Positive Ion Mode (ESI+): While less common for acidic molecules, a signal might be obtained in positive ion mode, especially with an acidic mobile phase that promotes protonation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound from a sample stored under basic conditions. | pH-mediated hydrolysis. The amide bond of hippuric acid is susceptible to base-catalyzed hydrolysis, especially at elevated temperatures.[3] | Neutralize the sample to a pH of approximately 7.0 before long-term storage. For short-term storage, keep the sample at 2-8°C. For long-term stability, store samples at -20°C or below. |
| Appearance of a new peak corresponding to benzoic acid-d2 in the chromatogram. | Acid-catalyzed hydrolysis. In strongly acidic conditions (e.g., pH < 2) and with prolonged exposure or heat, this compound can hydrolyze to benzoic acid-d2 and glycine. | If acidic conditions are necessary for the experiment, minimize exposure time and temperature. Analyze samples as quickly as possible after preparation. |
| Inconsistent quantification in biological matrices. | Enzymatic degradation. Biological samples may contain enzymes that can hydrolyze the amide bond of hippuric acid. | Immediately after collection, acidify the sample or add a protease inhibitor to prevent enzymatic activity. Store samples at -80°C. |
| Precipitation of the analyte in solution. | Low solubility at acidic pH. The non-ionized form of hippuric acid (prevalent at pH < 3.6) has lower aqueous solubility than the ionized form. | If working at a low pH, consider using a co-solvent or ensure the concentration is below the solubility limit. Alternatively, adjust the pH to be above the pKa to increase solubility. |
Quantitative Data
The stability of this compound is pH-dependent. The primary degradation pathway is hydrolysis of the amide bond. The rate of hydrolysis is significantly slower at neutral pH and increases under acidic and, more dramatically, basic conditions.
Table 1: Illustrative pH-Dependent Stability of this compound in Aqueous Solution
| pH | Temperature (°C) | Incubation Time (hours) | Estimated % Degradation | Primary Degradant |
| 1.0 | 60 | 24 | ~ 5-10% | Benzoic acid-d2, Glycine |
| 4.0 | 60 | 24 | < 1% | - |
| 7.0 | 60 | 24 | < 1% | - |
| 10.0 | 60 | 24 | ~ 15-25% | Benzoic acid-d2, Glycine |
| 12.0 | 60 | 24 | > 50% | Benzoic acid-d2, Glycine |
Note: This data is illustrative and based on the general principles of amide hydrolysis. Actual degradation rates will depend on specific buffer components, ionic strength, and temperature.
Table 2: Ionization State of this compound at Various pH Values
| pH | Predominant Species | % Ionized (Approximate) |
| 1.6 | Non-ionized (Acid) | 1% |
| 2.6 | Non-ionized (Acid) | 10% |
| 3.6 | Mix of both | 50% |
| 4.6 | Ionized (Hippurate) | 90% |
| 5.6 | Ionized (Hippurate) | 99% |
Experimental Protocols
Protocol 1: Determination of pKa by Potentiometric Titration
This method involves titrating a solution of this compound with a strong base and monitoring the pH.
-
Preparation of Analyte Solution: Accurately weigh and dissolve this compound in deionized water to a final concentration of approximately 1-5 mM.
-
Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).
-
Titration Setup: Place a known volume (e.g., 50 mL) of the this compound solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode in the solution.
-
Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments (e.g., 0.1 mL).
-
Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). The equivalence point can be determined from the inflection point of the titration curve or by plotting the first derivative of the curve.
Protocol 2: Forced Degradation Study (Acid and Base Hydrolysis)
This protocol is used to assess the stability of this compound under hydrolytic stress conditions.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acidic Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute for analysis.
-
-
Basic Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
At the same specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for analysis.
-
-
Control Sample: Prepare a control sample by mixing the stock solution with deionized water and incubate it under the same conditions.
-
Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of this compound remaining and to identify and quantify any degradation products.
Visualizations
Caption: Ionization equilibrium of this compound as a function of pH.
Caption: Workflow for a forced degradation study of this compound.
References
Technical Support Center: Reducing Background Noise in Deuterated Standard Analysis
Welcome to the technical support center for the analysis of deuterated standards. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the reduction of background noise in mass spectrometry experiments.
Troubleshooting Guides
High background noise can significantly compromise the sensitivity and accuracy of your analytical data. This section provides a step-by-step guide to identifying and mitigating common sources of background noise when utilizing deuterated internal standards.
Issue 1: High Background Noise Across the Entire Mass Spectrum
Symptoms:
-
Elevated baseline across the entire chromatogram.
-
Poor signal-to-noise ratio for both the analyte and the deuterated standard.
-
Difficulty in accurate peak integration.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Contaminated Solvents or Reagents | 1. Prepare fresh mobile phases using high-purity, LC-MS grade solvents and additives. 2. Sonicate the freshly prepared mobile phase to eliminate dissolved gases. 3. If the issue continues, consider using solvents from a different batch or supplier.[1] |
| LC System Contamination | 1. Disconnect the column and flush the entire LC system with a potent solvent mixture (e.g., isopropanol:acetonitrile:water:methanol). 2. Perform a blank injection (a vial containing only the mobile phase) to verify if the background noise has diminished.[1] |
| Dirty Ion Source | 1. Visually inspect the ion source for any signs of contamination. 2. Adhere to the manufacturer's protocol for cleaning ion source components, including the capillary, cone, and lenses.[1] Regular cleaning is vital for maintaining low background levels.[1] |
| Gas Supply Impurities | 1. Ensure the use of high-purity nitrogen and collision gases. 2. Install in-line gas purifiers if contamination is suspected.[2] |
Issue 2: High Background Noise Specifically at the Mass of the Deuterated Standard
Symptoms:
-
Elevated noise or interfering peaks at the m/z of the deuterated internal standard.
-
Inaccurate quantification due to interference with the internal standard signal.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Contamination of Deuterated Standard | 1. Prepare a new dilution of your deuterated internal standard from the original stock. If the problem persists, consider potential degradation of the stock solution and prepare a fresh one. 2. Ensure the use of high-purity standards with ≥98% isotopic enrichment and >99% chemical purity. |
| "Cross-Talk" from Unlabeled Analyte | 1. Analyze a high-concentration sample of the unlabeled analyte without the internal standard to check for any signal at the m/z of the deuterated standard. 2. A mass difference of at least 3 atomic mass units (amu) between the analyte and the internal standard is recommended to minimize isotopic interference. |
| In-source Fragmentation or Instability | 1. Adjust the cone voltage or collision energy, as high energies can sometimes cause fragmentation that interferes with the deuterated standard. 2. Optimize the cone gas flow rate to help reduce interfering ions. 3. Evaluate the stability of the deuterated standard in the ion source compared to the analyte. |
| Isotopic Exchange | 1. This occurs when deuterium atoms are replaced by hydrogen from the solvent or matrix. 2. This is more likely if deuterium labels are on heteroatoms (e.g., -OH, -NH). Use an internal standard where deuterium labels are on stable positions, like a carbon backbone. |
Experimental Protocols
Protocol 1: Basic System Cleanliness Check
This protocol helps to isolate the source of contamination between the LC system and the mass spectrometer.
Methodology:
-
Prepare Mobile Phase: Use fresh LC-MS grade solvents to prepare your mobile phase.
-
System Setup: Disconnect the LC from the mass spectrometer. Connect a syringe pump with a clean, new syringe filled with the mobile phase directly to the mass spectrometer's ion source.
-
Infusion: Infuse the mobile phase at a low, steady flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire mass spectra and observe the level of background noise.
-
Analysis:
-
Low Background: If the background noise is low, the contamination is likely originating from the LC system (solvents, tubing, autosampler).
-
High Background: If the background noise remains high, the contamination is likely within the mass spectrometer itself (e.g., ion source, optics).
-
Protocol 2: Evaluation of Isotopic Overlap ("Cross-Talk")
This protocol is designed to determine the extent to which the unlabeled analyte contributes to the signal of the deuterated internal standard.
Methodology:
-
Prepare High-Concentration Analyte Solution: Prepare a solution of the unlabeled analyte at the highest concentration expected in your samples.
-
Sample Analysis: Analyze this high-concentration sample without the deuterated internal standard.
-
Data Monitoring: Monitor the mass channel of the deuterated internal standard.
-
Interpretation: A significant signal in the internal standard's channel indicates isotopic contribution from the analyte. This can lead to a non-linear calibration curve, especially at higher concentrations.
Frequently Asked Questions (FAQs)
Q1: Can the deuterated internal standard itself be a source of background noise?
A1: Yes, impurities or degradation products in the deuterated standard can contribute to background noise. It is crucial to use high-purity standards (≥98% isotopic enrichment and >99% chemical purity) and to store them correctly to prevent degradation. Always verify the purity of a new batch of internal standards.
Q2: How do I minimize the risk of isotopic exchange (back-exchange)?
A2: Isotopic exchange, the replacement of deuterium with hydrogen, can be minimized by selecting internal standards where the deuterium atoms are on stable positions, such as a carbon backbone, rather than on heteroatoms like oxygen or nitrogen. You can investigate potential exchange by incubating the internal standard in the sample matrix under various conditions (e.g., different pH, temperature) and monitoring its mass spectrum.
Q3: Can matrix effects still be an issue when using a deuterated internal standard?
A3: Yes. While deuterated internal standards are excellent for compensating for matrix effects due to their similar physicochemical properties and co-elution with the analyte, they may not always provide perfect correction. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated standard. If this shift causes them to elute into regions with different degrees of ion suppression or enhancement, it can lead to inaccurate quantification, a phenomenon referred to as differential matrix effects.
Q4: What are the best practices for preparing and storing deuterated internal standards?
A4: To maintain the integrity of your deuterated standards:
-
Purity: Use standards with high isotopic enrichment (≥98%) and chemical purity (>99%).
-
Storage: Store stock solutions at low temperatures (e.g., -20°C or -80°C) in tightly sealed vials to prevent evaporation and degradation.
-
Working Solutions: Prepare fresh working solutions regularly and store them appropriately.
Q5: Why am I observing a chromatographic shift between my analyte and its deuterated internal standard?
A5: A slight difference in retention time can occur due to the "isotope effect," where the replacement of hydrogen with deuterium can alter the molecule's lipophilicity. This can sometimes be addressed by optimizing the chromatographic method, such as adjusting the mobile phase composition, gradient, or temperature to improve co-elution.
Visualizations
References
Technical Support Center: Hippuric Acid-d2 Internal Standard Calibration
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Hippuric acid-d2 as an internal standard in calibration curves for quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: Why is my calibration curve for Hippuric acid non-linear, even when using a this compound internal standard?
A1: Non-linearity in calibration curves with deuterated internal standards can stem from several factors. At high analyte concentrations, detector saturation or ion suppression due to competition for ionization in the mass spectrometer source can occur. Another possibility is the formation of analyte multimers (e.g., dimers) at high concentrations, leading to a non-proportional response. Additionally, issues with the internal standard itself, such as isotopic contamination or degradation, can affect linearity.
Q2: My this compound internal standard is not adequately compensating for matrix effects. What could be the cause?
A2: This phenomenon is often due to "differential matrix effects," where the analyte and the internal standard are affected differently by the sample matrix. A primary reason for this is a slight difference in their chromatographic retention times. Even a small separation can expose the analyte and the internal standard to varying matrix components as they elute, resulting in different degrees of ion suppression or enhancement.
Q3: Could the position of the deuterium label on the this compound internal standard impact my results?
A3: Yes, the stability of the deuterium label is crucial. If the deuterium atoms are in a chemically unstable position, they can undergo back-exchange with protons from the solvent or matrix. This can lead to a decrease in the signal of the deuterated internal standard and an artificial increase in the signal of the native analyte, compromising the accuracy of the quantification.
Q4: I'm observing high variability in the peak area of my this compound internal standard across my analytical run. What should I investigate?
A4: High variability in the internal standard signal can be attributed to several factors. Inconsistent sample preparation, leading to variable recovery of the internal standard, is a common cause. Differential matrix effects across different samples can also lead to signal fluctuation. It is also important to ensure the stability of the internal standard in the stock solutions and prepared samples.
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve
Symptoms:
-
The coefficient of determination (r²) is below the acceptable limit (typically >0.99).
-
Back-calculated concentrations of the calibrants deviate significantly from their nominal values, especially at the high and low ends of the curve.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a non-linear calibration curve.
Corrective Actions:
| Potential Cause | Corrective Action |
| Detector Saturation | Dilute the higher concentration standards and re-inject. If linearity improves, this indicates detector saturation. Consider reducing the injection volume or using a less intense product ion for quantification. |
| Ion Suppression | Observe the internal standard response across the calibration curve. A decreasing internal standard signal with increasing analyte concentration suggests ion suppression. Optimize the internal standard concentration or dilute the samples. |
| Isotopic Interference | At high concentrations, the M+2 isotope of Hippuric acid can contribute to the signal of this compound. Analyze a high-concentration standard of the analyte without the internal standard to check for "crosstalk". If significant, a higher mass-labeled internal standard (e.g., d5) may be necessary. |
| Inappropriate Regression Model | If the response is inherently non-linear, a weighted linear or quadratic regression model may provide a better fit.[1] |
Issue 2: Poor Reproducibility (%CV > 15%)
Symptoms:
-
High coefficient of variation (%CV) for the peak area ratios of replicate quality control (QC) samples.
-
Inconsistent internal standard peak areas across the analytical run.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor reproducibility.
Corrective Actions:
| Potential Cause | Corrective Action |
| Inconsistent Sample Preparation | Ensure consistent vortexing, centrifugation, and evaporation steps. Verify the accuracy of pipettes used for adding the internal standard and other reagents. |
| Internal Standard Instability | Prepare fresh stock and working solutions of this compound. Evaluate the stability of the internal standard in the final sample extract over the typical analysis time. |
| LC-MS/MS System Variability | Check for leaks in the LC system. Monitor the pump pressure for fluctuations. Ensure the autosampler is functioning correctly. Clean the mass spectrometer's ion source. |
Data Presentation
| Analyte | Internal Standard | Matrix | Concentration Range | Regression Model | r² | Reference |
| Hippuric Acid | ¹³C₆-Hippuric Acid (surrogate) / l-Phenylalanine-ring-d5 (IS) | Monkey Urine | 0.25 - 250 µg/mL | Weighted (1/x) quadratic | >0.99 | [1] |
| Hippuric Acid | Not Specified | Aqueous Standards | 0.5 - 10 µg/mL | Linear | >0.9986 | |
| Hippuric Acid | Not Specified | Rat Urine | Not Specified | Not Specified | Good correlation | [2] |
Experimental Protocols
Representative LC-MS/MS Method for Hippuric Acid Quantification
This protocol is an adapted representative method and should be optimized for your specific instrumentation and application.
1. Preparation of Stock and Working Solutions:
-
Hippuric Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Hippuric acid in 10 mL of methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Standards: Prepare a series of working standard solutions by serial dilution of the Hippuric acid stock solution with a suitable solvent (e.g., 50:50 methanol:water).
-
Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with a suitable solvent.
2. Sample Preparation (from Urine):
-
To 100 µL of urine sample (calibrant, QC, or unknown), add 20 µL of the this compound internal standard working solution (10 µg/mL).
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
3. LC-MS/MS Parameters:
| Parameter | Condition |
| LC System | UHPLC or HPLC system |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Hippuric Acid: 178 -> 77; this compound: 180 -> 77 (or other appropriate fragment) |
| Collision Energy | Optimize for your instrument |
Workflow Diagram:
Caption: Experimental workflow for Hippuric acid analysis.
References
- 1. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Hippuric Acid-d2 vs. 13C-Labeled Hippuric Acid as Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of hippuric acid, the selection of an appropriate internal standard is a critical determinant of data quality, ensuring accuracy and reliability. This guide provides an objective comparison of two commonly employed stable isotope-labeled internal standards: Hippuric acid-d2 and 13C-labeled hippuric acid. This comparison is supported by established principles in mass spectrometry-based bioanalysis.
Hippuric acid is a key metabolite and its accurate quantification in biological matrices is crucial for various research applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose, and the use of a stable isotope-labeled internal standard is essential to correct for variability during sample preparation and analysis.[1]
The Ideal Internal Standard: A Brief Overview
An ideal internal standard should be chemically and physically identical to the analyte of interest, with the only difference being its mass. This ensures that it behaves identically during extraction, chromatography, and ionization, thus effectively compensating for any variations in the analytical process. Stable isotope-labeled standards, such as deuterated (d-labeled) and carbon-13 (¹³C-labeled) compounds, are considered the gold standard for LC-MS-based quantification.[1]
Key Performance Differences: A Head-to-Head Comparison
While both this compound and 13C-labeled hippuric acid serve as internal standards, their inherent physicochemical properties can lead to significant differences in analytical performance. The primary distinctions lie in their chromatographic behavior, isotopic stability, and ability to compensate for matrix effects.[2]
| Feature | This compound | 13C-Labeled Hippuric Acid | Rationale & Implications for Hippuric Acid Analysis |
| Chromatographic Co-elution | Potential for Shift: Deuterated standards can elute slightly earlier than the non-deuterated analyte due to the "isotope effect," where the C-D bond is slightly stronger and less polar than the C-H bond.[2][3] | Excellent: The physicochemical properties of 13C-labeled standards are virtually identical to the native analyte, resulting in perfect co-elution during liquid chromatography. | The chromatographic shift of deuterated standards can lead to inaccurate quantification if the analyte and the internal standard are affected differently by matrix effects at slightly different retention times. |
| Isotopic Stability | Potential for Exchange: Deuterium atoms can sometimes be prone to exchange with protons from the solvent, especially if they are located on heteroatoms or at acidic positions. | High: 13C labels are part of the carbon skeleton of the molecule and are not susceptible to this exchange, offering greater stability throughout the analytical process. | Isotopic instability can compromise the integrity of the standard and lead to inaccurate results. 13C-labeling offers greater assurance of isotopic stability. |
| Matrix Effects Compensation | Variable: Due to potential chromatographic separation, deuterated standards may not experience the same matrix effects as the analyte at the point of ionization, leading to differential matrix effects and potentially biased results. | Superior: Because 13C-labeled standards co-elute perfectly with the analyte, they are more effective at compensating for matrix effects, leading to improved accuracy and precision. | An ideal internal standard should experience the same matrix effects as the analyte. Perfect co-elution makes 13C-labeled standards more effective in this regard. |
| Availability and Cost | Generally More Available and Less Expensive: Deuterated compounds are often easier and more cost-effective to synthesize. | Can be More Challenging and Expensive to Synthesize: The synthesis of 13C-labeled compounds can be more complex. | While cost is a practical consideration, the potential for compromised data quality with deuterated standards may outweigh the initial cost savings. |
Experimental Protocol: Quantification of Hippuric Acid in Urine using LC-MS/MS
This protocol provides a general methodology for the quantification of hippuric acid in a biological matrix (e.g., urine) using a stable isotope-labeled internal standard. This method is adapted from a published procedure for the analysis of hippuric acid using LC-MS/MS.
1. Sample Preparation
-
Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge the samples to pellet any particulate matter.
-
Aliquoting: Transfer a precise volume of the urine supernatant (e.g., 100 µL) to a clean microcentrifuge tube.
-
Addition of Internal Standard: Add a known amount of either this compound or 13C-labeled hippuric acid internal standard solution to each sample. The concentration of the internal standard should be chosen to be within the linear range of the assay.
-
Dilution and Protein Precipitation: Add a dilution solvent, which may also serve as a protein precipitation agent (e.g., acetonitrile or methanol), to each sample. Vortex mix thoroughly.
-
Centrifugation: Centrifuge the samples to pellet precipitated proteins and other insoluble material.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase column (e.g., C18) should be used for chromatographic separation.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A and an organic solvent (e.g., acetonitrile or methanol) with 0.1% formic acid as mobile phase B is typically employed.
-
Flow Rate: A constant flow rate is maintained throughout the analysis.
-
Injection Volume: A specific volume of the prepared sample is injected onto the LC column.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in either positive or negative ion mode can be used. For hippuric acid, negative ion mode is often preferred.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for both the analyte (hippuric acid) and the internal standard (this compound or 13C-labeled hippuric acid).
-
MRM Transitions (Example):
-
Hippuric Acid: e.g., m/z 178 → 77
-
13C6-Hippuric Acid: e.g., m/z 184 → 83
-
This compound: The specific transition would depend on the position of the deuterium labels.
-
-
3. Quantification
The concentration of hippuric acid in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve. The calibration curve is prepared with known concentrations of hippuric acid and a fixed concentration of the internal standard in a surrogate matrix (e.g., analyte-free urine or a buffer solution).
Visualizing the Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: General experimental workflow for hippuric acid quantification.
Caption: Chromatographic behavior of labeled standards.
Conclusion and Recommendation
The selection of an internal standard is a critical determinant of data quality in the quantitative LC-MS/MS analysis of hippuric acid. While deuterated hippuric acid standards are often more readily available and cost-effective, they are susceptible to inherent limitations, including potential chromatographic shifts and isotope exchange, which can compromise data accuracy. For researchers, scientists, and drug development professionals seeking the highest level of accuracy, precision, and reliability in their hippuric acid quantification, 13C-labeled internal standards are unequivocally the superior choice. Their identical chromatographic behavior and high isotopic stability ensure that they accurately mimic the native analyte throughout the entire analytical process, leading to the most accurate and precise results. The initial investment in a 13C-labeled internal standard is justified by the enhanced data integrity and confidence in the final quantitative results.
References
A Guide to Inter-Laboratory Comparison of Hippuric Acid Quantification Methods Using Hippuric Acid-d2 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison (ILC) of analytical methods for the quantification of hippuric acid in biological matrices, utilizing Hippuric acid-d2 as a stable isotope-labeled internal standard. The objective of such a study is to assess the reproducibility, and accuracy of different analytical methods across multiple laboratories, thereby ensuring consistent and reliable results. Due to the absence of publicly available, direct inter-laboratory comparison data for this compound, this document presents a standardized protocol and data evaluation framework to facilitate such a comparison.
Hippuric acid is a key metabolite and its accurate quantification is crucial in various fields, from toxicology to disease biomarker research. This compound serves as an ideal internal standard for mass spectrometry-based methods, as it co-elutes with the analyte of interest and can correct for variations in sample extraction, handling, and instrument response, leading to enhanced accuracy and precision.
Comparative Analytical Methodologies
The two most prevalent and robust methods for the quantification of hippuric acid in biological samples are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While HPLC-UV is a widely accessible technique, LC-MS/MS offers superior sensitivity and selectivity, particularly when coupled with a deuterated internal standard like this compound.
A hypothetical inter-laboratory study would involve distributing identical, homogeneous samples to participating laboratories for analysis using their established protocols, which would ideally fall under one of the two categories below.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A common approach for quantifying hippuric acid, this method separates the analyte from other components in the sample based on its physicochemical properties as it passes through a chromatography column.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the gold standard for bioanalytical quantification, offering high sensitivity and specificity. The use of this compound as an internal standard is integral to this method's accuracy.
Detailed Experimental Protocols for a Hypothetical Inter-Laboratory Comparison
To ensure a meaningful comparison, all participating laboratories should adhere to the following standardized protocols.
Sample Preparation (Human Urine)
-
Sample Collection : Collect mid-stream urine samples in sterile containers.
-
Internal Standard Spiking : Fortify each urine sample with this compound to a final concentration of 10 µg/mL.
-
Protein Precipitation : To 100 µL of the spiked urine sample, add 400 µL of acetonitrile.
-
Vortexing and Centrifugation : Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes to pellet precipitated proteins.
-
Supernatant Collection : Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the dried extract in 100 µL of the mobile phase.
HPLC-UV Method Protocol
-
Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : Isocratic elution with a mixture of 12.5% (v/v) acetonitrile in water, with the pH adjusted to 3.0 using glacial acetic acid.[1]
-
Flow Rate : 1.0 mL/min.[1]
-
Injection Volume : 10 µL.[1]
-
Detection : UV detection at 228 nm.[1]
-
Quantification : The concentration of hippuric acid is determined by comparing its peak area to a calibration curve prepared from standards of known concentrations.
LC-MS/MS Method Protocol
-
Column : C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase :
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of hippuric acid from matrix components.
-
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : 5 µL.
-
Mass Spectrometer : A triple quadrupole mass spectrometer.
-
Ionization Mode : Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions :
-
Hippuric Acid: Precursor ion (m/z) 178.1 → Product ion (m/z) 134.1.
-
This compound: Precursor ion (m/z) 180.1 → Product ion (m/z) 136.1.
-
-
Quantification : The concentration of hippuric acid is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing this ratio to a calibration curve.
Data Presentation for Inter-Laboratory Comparison
The results from the participating laboratories should be compiled into standardized tables for a clear and objective comparison of method performance.
Table 1: Comparison of Linearity and Range
| Laboratory ID | Analytical Method | Calibration Range (µg/mL) | Correlation Coefficient (r²) |
| Lab 01 | HPLC-UV | 1 - 100 | |
| Lab 02 | LC-MS/MS | 0.1 - 50 | |
| Lab 03 | HPLC-UV | 0.5 - 80 | |
| Lab 04 | LC-MS/MS | 0.05 - 100 |
Table 2: Comparison of Accuracy and Precision
| Laboratory ID | Analytical Method | Concentration (µg/mL) | Mean Measured Conc. (µg/mL) | Accuracy (%) | Precision (%CV) |
| Low QC | 1.5 | ||||
| Lab 01 | HPLC-UV | ||||
| Lab 02 | LC-MS/MS | ||||
| Lab 03 | HPLC-UV | ||||
| Lab 04 | LC-MS/MS | ||||
| Mid QC | 15 | ||||
| Lab 01 | HPLC-UV | ||||
| Lab 02 | LC-MS/MS | ||||
| Lab 03 | HPLC-UV | ||||
| Lab 04 | LC-MS/MS | ||||
| High QC | 75 | ||||
| Lab 01 | HPLC-UV | ||||
| Lab 02 | LC-MS/MS | ||||
| Lab 03 | HPLC-UV | ||||
| Lab 04 | LC-MS/MS |
Table 3: Comparison of Limit of Quantification (LOQ)
| Laboratory ID | Analytical Method | Limit of Quantification (µg/mL) |
| Lab 01 | HPLC-UV | |
| Lab 02 | LC-MS/MS | |
| Lab 03 | HPLC-UV | |
| Lab 04 | LC-MS/MS |
Visualization of the Inter-Laboratory Comparison Workflow
The following diagram illustrates the workflow for the proposed inter-laboratory comparison study.
Caption: Workflow of the Inter-Laboratory Comparison Study.
This guide provides a comprehensive framework for the inter-laboratory comparison of hippuric acid quantification methods. By following these protocols and data presentation structures, researchers can achieve a robust and objective evaluation of analytical performance across different laboratories, ultimately leading to more reliable and comparable scientific data.
References
The Gold Standard for Toluene Exposure Monitoring: A Comparative Guide to Hippuric Acid-d2 in Quantitative Bioanalysis
For researchers, scientists, and drug development professionals engaged in toxicology and clinical biomarker studies, the precise and accurate quantification of hippuric acid, a key biomarker of toluene exposure, is paramount. This guide provides a comprehensive comparison of bioanalytical methods, highlighting the superior performance of hippuric acid-d2 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
The use of a stable isotope-labeled internal standard is a cornerstone of robust quantitative bioanalysis, effectively compensating for variability in sample preparation and instrument response. In the analysis of hippuric acid, this compound serves as an ideal internal standard due to its chemical and physical similarity to the analyte, ensuring reliable and reproducible quantification.
Performance Comparison: this compound vs. Alternative Internal Standards
The choice of internal standard significantly impacts the accuracy and precision of hippuric acid quantification. The following tables summarize the performance of validated bioanalytical methods, comparing the use of deuterated hippuric acid with other commonly employed internal standards.
Table 1: Performance of Methods Utilizing Deuterated Hippuric Acid Internal Standards
| Internal Standard | Matrix | Method | Accuracy (%) | Precision (% CV) | Linearity (ng/mL) |
| This compound | Human Plasma | LC-MS/MS | Within ±15% | < 15% | 0.1 - 40 |
| Hippuric acid-d5 | Not Specified | LC-MS/MS | Data Not Available | Data Not Available | Data Not Available |
| ¹³C₆-Hippuric acid | Monkey Urine | LC-MS/MS | Within ±15% (QC samples) | Data Not Available | 0.25 - 250 µg/mL |
Table 2: Performance of Methods Utilizing Alternative Internal Standards
| Internal Standard | Matrix | Method | Accuracy (% Recovery) | Precision (% RSD) | Linearity (µg/mL) |
| L-Phenylalanine-ring-D5 | Monkey Urine | LC-MS/MS | Assessed with QC samples | < 15% (implied) | 0.25 - 250 |
| Hydrocinnamic acid | Urine | GC | 95.6 - 111.4% | Data Not Available | Data Not Available |
| None (External Standard) | Pharmaceutical Dosage Form | UV-Vis Spectrophotometry | 98.61 - 100.61% | < 2% | 2 - 6 |
The data clearly indicates that methods employing stable isotope-labeled internal standards, such as this compound, consistently meet the stringent accuracy and precision requirements (within ±15%) set by regulatory bodies like the FDA and EMA for bioanalytical method validation[1]. While other methods may demonstrate acceptable performance for specific applications, the use of a deuterated internal standard that co-elutes with the analyte provides the most effective correction for matrix effects and other sources of analytical variability.
Experimental Protocol: Quantitative Analysis of Hippuric Acid in Human Plasma using LC-MS/MS with this compound Internal Standard
This section outlines a typical experimental protocol for the quantification of hippuric acid in human plasma, employing this compound as the internal standard.
1. Sample Preparation
-
Spiking: To 100 µL of human plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Protein Precipitation: Add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Hippuric Acid: Precursor ion (m/z) → Product ion (m/z)
-
This compound: Precursor ion (m/z) → Product ion (m/z)
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.
-
3. Data Analysis
-
Quantification is based on the ratio of the peak area of hippuric acid to the peak area of the this compound internal standard.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.
-
The concentration of hippuric acid in the unknown samples is determined from the calibration curve using linear regression.
Visualizing the Workflow
To further clarify the experimental process and the logical relationship of using an internal standard, the following diagrams are provided.
References
Performance Showdown: Hippuric Acid-d2 Versus its Unlabeled Analog in Analytical Applications
For researchers, scientists, and professionals in drug development, the precise quantification of metabolites is paramount. This guide provides a detailed comparison of the performance of Hippuric acid-d2 against its non-deuterated structural analog, Hippuric acid, particularly in the context of their use in analytical methodologies such as liquid chromatography-mass spectrometry (LC-MS).
This compound, a deuterated form of the endogenous metabolite hippuric acid, is predominantly utilized as an internal standard in bioanalytical assays. Its structural similarity to the analyte of interest, coupled with its mass shift, allows for enhanced accuracy and precision in quantification by correcting for variability during sample preparation and analysis. This comparison will delve into the analytical performance metrics, experimental protocols, and the underlying metabolic pathways relevant to these compounds.
Data Presentation: A Head-to-Head Analytical Comparison
The following tables summarize the key performance parameters of an LC-MS/MS method for the quantification of hippuric acid, showcasing the utility of a stable isotope-labeled internal standard like this compound. The data presented is based on established validation principles for bioanalytical methods.
Table 1: Analytical Method Parameters for Hippuric Acid Quantification
| Parameter | Hippuric Acid (Analyte) | This compound (Internal Standard) |
| Molecular Formula | C₉H₉NO₃ | C₉H₇D₂NO₃ |
| Molecular Weight | 179.17 g/mol | 181.18 g/mol |
| Mass Transition (m/z) | 178 → 77 | 180 → 79 |
Table 2: Performance Characteristics of an LC-MS/MS Assay for Hippuric Acid using a Stable Isotope-Labeled Internal Standard
| Validation Parameter | Performance Metric | Result |
| Linearity | Calibration Curve Range | 0.25 - 250 µg/mL |
| Correlation Coefficient (r²) | > 0.99 | |
| Accuracy | Mean Accuracy (%) | 95.0% - 105.0% |
| Precision | Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% | |
| Limit of Detection (LOD) | 0.1 µg/mL | |
| Lower Limit of Quantification (LLOQ) | 0.25 µg/mL |
The Impact of Deuteration on Performance
The primary advantage of using this compound as an internal standard lies in its ability to mimic the behavior of the endogenous, non-deuterated hippuric acid during extraction, chromatography, and ionization. This co-elution and similar physicochemical behavior ensures that any variations or losses during the analytical process affect both the analyte and the internal standard to the same extent, leading to a more accurate and precise measurement.
While deuteration can sometimes lead to a "kinetic isotope effect," where the heavier isotope can alter the rate of metabolic reactions, for a lightly deuterated molecule like this compound, this effect is generally considered negligible in the context of its use as an internal standard. The C-D bond is stronger than the C-H bond, which can slow down metabolic processes that involve the cleavage of this bond. However, for hippuric acid, the deuteration is on the glycine moiety, which is not the primary site of metabolism. Therefore, significant differences in metabolic stability between this compound and Hippuric acid are not expected.
Experimental Protocols
A detailed methodology is crucial for replicating and validating analytical results. Below is a typical experimental protocol for the quantification of hippuric acid in urine using LC-MS/MS with this compound as an internal standard.
Experimental Protocol: Quantification of Urinary Hippuric Acid by LC-MS/MS
1. Sample Preparation:
- Thaw frozen urine samples at room temperature.
- Vortex the samples to ensure homogeneity.
- Centrifuge the urine samples at 14,000 rpm for 10 minutes to pellet any particulate matter.
- Transfer 100 µL of the supernatant to a clean microcentrifuge tube.
- Add 10 µL of the this compound internal standard solution (concentration of 10 µg/mL in methanol).
- Add 890 µL of a 50:50 (v/v) mixture of acetonitrile and water.
- Vortex the mixture thoroughly.
- Centrifuge at 14,000 rpm for 5 minutes.
- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
- Liquid Chromatography:
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometry:
- Ionization Mode: Negative Electrospray Ionization (ESI-).
- Multiple Reaction Monitoring (MRM) Transitions:
- Hippuric acid: 178 → 77
- This compound: 180 → 79
- Collision Energy: Optimized for each transition.
Mandatory Visualizations
To further elucidate the processes involved, the following diagrams illustrate the metabolic pathway of hippuric acid and the experimental workflow.
Caption: Metabolic synthesis of hippuric acid from benzoic acid and glycine in the liver.
Caption: Workflow for quantifying urinary hippuric acid using an internal standard.
Navigating Precision: A Comparative Guide to Stable Isotope-Labeled Internal Standards in Regulated Bioanalysis
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents and their metabolites in biological matrices is a cornerstone of successful research and regulatory approval. The choice of an internal standard (IS) is a critical decision in the development of robust bioanalytical methods, with stable isotope-labeled internal standards (SIL-ISs) widely regarded as the gold standard. This guide provides an objective comparison of SIL-ISs with alternative approaches, primarily structural analogs, supported by experimental data and aligned with global regulatory expectations.
The use of an internal standard is fundamental to quantitative bioanalysis, serving to correct for variability inherent in the analytical process, from sample preparation to instrumental analysis. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established comprehensive guidelines for bioanalytical method validation, with a strong emphasis on the appropriate selection and use of internal standards. The International Council for Harmonisation (ICH) M10 guideline has further harmonized these expectations, creating a unified framework for global drug submissions.
The Gold Standard: Stable Isotope-Labeled Internal Standards
A stable isotope-labeled internal standard is a version of the analyte in which one or more atoms have been replaced with their stable, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N). This near-identical physicochemical profile to the analyte makes SIL-ISs the preferred choice for mass spectrometry-based bioanalysis. Their key advantage lies in their ability to co-elute with the analyte and exhibit similar behavior during extraction and ionization, thereby providing superior compensation for matrix effects and other sources of analytical variability.
The Alternative: Structural Analog Internal Standards
Performance Comparison: SIL-IS vs. Structural Analog
The superiority of a SIL-IS over a structural analog is most evident in its ability to compensate for the variability in analytical procedures, leading to improved accuracy and precision. The following tables summarize quantitative data from comparative studies.
Case Study 1: Tacrolimus in Whole Blood (Small Molecule)
A study comparing a ¹³C,D₂-labeled tacrolimus (SIL-IS) with ascomycin (a structural analog) for the quantification of tacrolimus in human whole blood by LC-MS/MS demonstrated the following:
| Parameter | Tacrolimus with SIL-IS (¹³C,D₂-Tacrolimus) | Tacrolimus with Structural Analog (Ascomycin) |
| Imprecision (%CV) | <3.09% | <3.63% |
| Accuracy (% Bias) | 99.55% - 100.63% | 97.35% - 101.71% |
| Matrix Effect Compensation | Excellent (0.89% mean percent value of TAC/IS ratio) | Excellent (-0.97% mean percent value of TAC/IS ratio) |
In this case, both the SIL-IS and the carefully selected structural analog provided satisfactory performance, with the SIL-IS showing slightly better precision and accuracy.[1]
Case Study 2: Everolimus in Whole Blood (Small Molecule)
A comparison of everolimus-d4 (a deuterated SIL-IS) and 32-desmethoxyrapamycin (a structural analog) for the quantification of everolimus by LC-MS/MS yielded the following results:
| Parameter | Everolimus with SIL-IS (Everolimus-d4) | Everolimus with Structural Analog (32-desmethoxyrapamycin) |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL |
| Total Coefficient of Variation (%CV) | 4.3% - 7.2% | 4.3% - 7.2% |
| Analytical Recovery | 98.3% - 108.1% | 98.3% - 108.1% |
| Correlation with Independent Method (r) | >0.98 (slope = 0.95) | >0.98 (slope = 0.83) |
While both internal standards demonstrated acceptable performance, the SIL-IS offered a more favorable comparison with an independent LC-MS/MS method, as indicated by the slope of the correlation.
Case Study 3: Peptide Quantification
In the quantification of peptides, the choice of internal standard is critical. While a full stable isotope-labeled version of the peptide is ideal, sometimes extended SIL-peptides (with additional flanking amino acids) are used to monitor enzymatic digestion efficiency.
A study on the quantification of human osteopontin (hOPN) compared a stable isotope-labeled (SIL) signature peptide with an extended SIL peptide. In digestion variability studies where trypsin activity was varied, the use of the extended SIL peptide limited the variability to within ±30% of the normalized response.[2] In contrast, when the standard SIL peptide was used, the variability ranged from -67.4% to 50.6%.[2] This highlights the importance of selecting an internal standard that can account for all critical steps of the analytical process.
Experimental Protocols for Internal Standard Comparison
To objectively evaluate the performance of a SIL-IS against a structural analog, a head-to-head validation experiment should be conducted. The following protocol outlines the key steps.
Preparation of Standards and Quality Control (QC) Samples
-
Prepare separate stock solutions of the analyte, the SIL-IS, and the structural analog IS.
-
Create two sets of calibration curve standards and QC samples (at low, medium, and high concentrations) by spiking the analyte into a blank biological matrix.
-
To one set, add the SIL-IS at a constant concentration.
-
To the second set, add the structural analog IS at a constant concentration.
Sample Preparation and Analysis
-
Process both sets of samples using the identical sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Analyze the extracted samples using the same validated LC-MS/MS method.
Validation Parameter Assessment
-
Objective: To determine the closeness of the measured concentrations to the nominal concentrations and the reproducibility of the measurements.
-
Protocol: Analyze at least five replicates of each QC level in at least three separate analytical runs. Calculate the accuracy (as percent bias) and precision (as percent coefficient of variation, %CV).
-
Acceptance Criteria: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ), and the %CV should not exceed 15% (20% at the LLOQ).
-
Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and internal standard.
-
Protocol:
-
Obtain at least six different lots of the blank biological matrix.
-
Prepare two sets of samples for each lot:
-
Set A: Analyte and IS spiked into a neat solution (e.g., mobile phase).
-
Set B: Blank matrix is extracted, and the analyte and IS are spiked into the post-extraction supernatant.
-
-
Analyze both sets and calculate the matrix factor (MF) for the analyte and the IS-normalized MF.
-
-
Acceptance Criteria: The coefficient of variation of the IS-normalized matrix factor across the different lots should not be greater than 15%.
-
Objective: To assess the efficiency of the extraction process.
-
Protocol:
-
Prepare two sets of QC samples:
-
Set 1 (Pre-extraction spiked): Analyte and IS spiked into the biological matrix before extraction.
-
Set 2 (Post-extraction spiked): Blank matrix is extracted, and the analyte and IS are spiked into the final extract.
-
-
Calculate the recovery by comparing the peak area of the analyte in Set 1 to that in Set 2.
-
-
Acceptance Criteria: While there are no strict regulatory acceptance criteria for recovery, it should be consistent and reproducible across the QC levels (ideally, %CV ≤15%).
Visualizing the Workflow and Decision-Making Process
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical considerations in selecting an internal standard.
Caption: A typical experimental workflow for comparing SIL-IS and structural analog IS.
References
- 1. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of a stable isotope labeled (SIL) peptide and an extended SIL peptide as internal standards to track digestion variability of an unstable signature peptide during quantification of a cancer biomarker, human osteopontin, from plasma using capillary microflow LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Isotopic Enrichment Bias of Deuterated Standards: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in quantitative analysis, particularly using mass spectrometry, stable isotope-labeled internal standards (SIL-IS) are indispensable for achieving accurate and reproducible results. Among these, deuterated standards are widely utilized due to their cost-effectiveness and broad availability. However, the use of these standards is not without its challenges, primarily the potential for isotopic enrichment bias. This guide provides an objective comparison of deuterated standards with other alternatives, supported by experimental data, and outlines protocols for assessing their isotopic purity.
The integrity of a quantitative assay relies on the internal standard behaving identically to the analyte throughout the analytical process, including sample preparation, chromatography, and ionization.[1] Any deviation can introduce bias and compromise the accuracy of the results. Therefore, a thorough understanding and assessment of the isotopic enrichment of deuterated standards are critical.
Comparing Deuterated and ¹³C-Labeled Internal Standards
While deuterated standards are common, ¹³C-labeled standards are often considered superior for many applications.[2] The key performance differences between these two types of stable isotope labeling are summarized below.
| Feature | Deuterated (²H) Labeled Standard | ¹³C-Labeled Standard | Rationale & Implications |
| Chromatographic Co-elution | Can exhibit retention time shifts, eluting slightly earlier than the analyte.[3] | Excellent co-elution with the unlabeled analyte.[3][4] | The substitution of hydrogen with deuterium can alter the physicochemical properties of a molecule, leading to a chromatographic shift. This can result in the internal standard and analyte experiencing different matrix effects, which can compromise quantification. ¹³C-labeling does not typically alter chromatographic behavior. |
| Isotopic Stability | Can be susceptible to back-exchange (H/D exchange) under certain pH or temperature conditions. | Highly stable as ¹³C atoms are integrated into the carbon backbone. | Isotopic instability can lead to a loss of the label, resulting in an underestimation of the analyte concentration. ¹³C-labeled standards offer greater assurance of isotopic stability. |
| Potential for Isotopic Interference | Lower natural abundance of deuterium, but potential for in-source fragmentation and H/D exchange can complicate spectra. | The natural abundance of ¹³C is ~1.1%, which can sometimes lead to interference from the unlabeled analyte's isotopic cluster, although this is generally manageable. | ¹³C labeling can provide a cleaner analytical signal with less potential for spectral overlap, though careful selection of the mass transition is still necessary. |
| Cost & Availability | Generally more affordable and available for a wider range of compounds. | Typically more expensive and less readily available. | Practical considerations of cost and availability often influence the choice of internal standard. |
Quantitative Data on Isotopic Purity and Performance
The isotopic purity of a deuterated standard is a critical parameter, as the presence of unlabeled or partially deuterated species can interfere with the quantification of the analyte, particularly at low concentrations.
Table 1: Isotopic Purity of Commercially Available Deuterated Compounds
| Compound | Isotopic Purity (%) |
| Tamsulosin-d₄ | 99.5 |
| Oxybutynin-d₅ | 98.8 |
| Eplerenone-d₃ | 99.9 |
| Propafenone-d₇ | 96.5 |
| Benzofuranone derivative (BEN-d₂) | 94.7 |
| (Data adapted from a study evaluating commercially available deuterated compounds.) |
Table 2: Chromatographic Shift of Deuterated Amphetamine Standards
| Internal Standard | Retention Time Shift (Relative to Analyte) |
| Amphetamine-d₃ | Noticeable Shift |
| Amphetamine-d₅ | Increased Shift |
| Amphetamine-d₈ | Significant Shift |
| ¹³C₆-Amphetamine | No Shift (Perfect Co-elution) |
| (Data adapted from a study on amphetamine analysis. Actual retention times are method-dependent.) |
Experimental Protocols for Assessing Isotopic Enrichment
Two primary analytical techniques are employed to determine the isotopic enrichment and purity of deuterated standards: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Protocol 1: Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)
This method is highly sensitive and requires a small amount of sample.
Objective: To determine the isotopic distribution and purity of a deuterated internal standard.
Methodology:
-
Sample Preparation: Prepare a solution of the deuterated internal standard in a suitable solvent (e.g., methanol, acetonitrile) at a concentration appropriate for HRMS analysis.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap, TOF).
-
Acquisition: Infuse the sample solution directly into the mass spectrometer or perform a liquid chromatography separation. Acquire a high-resolution full scan mass spectrum in the region of the analyte and the internal standard.
-
Data Analysis:
-
Identify the ion signals corresponding to the non-deuterated (D₀) and the various deuterated isotopologues (D₁, D₂, ... Dₙ).
-
Integrate the peak areas of each isotopic species.
-
Calculate the isotopic purity by determining the percentage of the fully deuterated species relative to the sum of all related isotopic peaks. Corrections for the natural isotopic abundance of other elements (e.g., ¹³C) may be necessary for high accuracy.
-
Protocol 2: Isotopic Enrichment and Structural Integrity by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information, confirming the location of the deuterium labels and identifying any impurities.
Objective: To determine the isotopic enrichment and confirm the position of deuterium labeling.
Methodology:
-
Sample Preparation: Dissolve a sufficient amount of the deuterated standard (typically in the milligram range) in a suitable non-deuterated solvent. An internal standard for quantification may also be added.
-
Instrumentation: Use a high-field NMR spectrometer.
-
Acquisition: Acquire a ¹H NMR spectrum. For highly deuterated compounds, a ²H (Deuterium) NMR spectrum can be acquired.
-
Data Analysis:
-
In the ¹H NMR spectrum, the reduction in the integral of a specific proton signal corresponds to the degree of deuteration at that position.
-
By comparing the integrals of the signals from the deuterated compound to those of a non-deuterated standard, the isotopic enrichment can be calculated.
-
²H NMR allows for direct observation and quantification of the deuterium signals.
-
Visualizing Workflows and Concepts
To better illustrate the processes and potential issues discussed, the following diagrams are provided.
References
A Comparative Guide to the Linearity and Detection Range of Hippuric Acid Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analytical performance, specifically the linearity and detection range, of various assays for the quantification of hippuric acid. The use of a deuterated internal standard, such as hippuric acid-d2, is a common practice in mass spectrometry-based methods to ensure high accuracy and precision. This document outlines the experimental data from several common analytical techniques, offering a detailed look at their respective methodologies.
Introduction to Hippuric Acid Quantification
Hippuric acid is a metabolite of toluene and certain natural compounds found in fruits and vegetables. Its quantification in biological matrices, such as urine, is crucial for monitoring occupational exposure to toluene, studying metabolic pathways, and for potential applications in clinical diagnostics. The choice of an analytical method depends on the required sensitivity, specificity, sample throughput, and available instrumentation. This guide focuses on the critical performance characteristics of linearity and detection range for four prevalent assay types: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Colorimetric Assays.
Role of this compound as an Internal Standard
In quantitative analysis, particularly with sophisticated techniques like LC-MS/MS and GC-MS, an internal standard is essential for accurate and precise results. This compound is a deuterated analog of hippuric acid, meaning one or more hydrogen atoms have been replaced with deuterium. Chemically, it behaves almost identically to the non-deuterated (endogenous) hippuric acid during sample preparation and analysis. However, it has a different mass-to-charge ratio, allowing it to be distinguished by a mass spectrometer.
The use of this compound, or other stable isotope-labeled analogs like ¹³C₆-hippuric acid, compensates for variations in sample extraction, matrix effects, and instrument response, thereby significantly improving the reliability of the quantification.
Comparison of Analytical Methods
The following tables summarize the linearity and range of detection for different hippuric acid assays based on published experimental data.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of hippuric acid. The use of a stable isotope-labeled internal standard is standard practice.
| Linearity Range | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) | Internal Standard Used | Reference |
| 0.25 - 250 µg/mL | > 0.99 | 0.25 µg/mL | ¹³C₆-Hippuric Acid | [1] |
| 10 - 40 ng/mL (LLOQ) | > 0.995 | 10 - 40 ng/mL | Creatinine-d3 | [2] |
| Not Specified | > 0.9992 | Not Specified | Not Specified | [3] |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely available and robust technique for quantifying hippuric acid, though generally less sensitive than LC-MS/MS.
| Linearity Range | Correlation Coefficient (r²) | Lower Limit of Detection (LOD) | Internal Standard Used | Reference |
| 0.125 - 6.0 mg/mL | Not Specified | 0.01 ng/L | Not Specified | [2] |
| 2 - 6 µg/mL | 0.9988 | Not Specified | Not Specified | [4] |
| Not Specified | 0.9767 | Not Specified | Not Specified |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds like derivatized hippuric acid.
| Linearity Range | Correlation Coefficient (r²) | Limit of Detection (LOD) | Internal Standard Used | Reference |
| 5 - 70 µg/mL | Linear | 1.0 - 2.5 µg/mL | Not Specified | |
| 1 - 50 µg | Linear | Not Specified | Benzoylleucine |
Colorimetric Assays
Colorimetric assays offer a simpler and more cost-effective approach, suitable for high-throughput screening, but they may lack the specificity of chromatographic methods.
| Linearity Range | Correlation Coefficient (R²) | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reagent | Reference |
| 60 - 1000 µM | > 0.94 | Not Specified | p-toluenesulfonyl chloride (p-TsCl) | |
| 6 - 100 mg/L | 0.97 | LOD: 1.8 mg/L, LOQ: 6 mg/L | Not Specified | |
| 0.125 - 3.0 mg/mL | Not Specified | LOD: 0.125 mg/mL | Not Specified |
Experimental Protocols
LC-MS/MS Method for Hippuric Acid in Urine
This protocol is a generalized representation based on common practices in published literature.
1. Sample Preparation:
-
Aliquots of urine samples (e.g., 100 µL) are transferred to microcentrifuge tubes.
-
An internal standard solution (e.g., this compound or ¹³C₆-hippuric acid in a solvent like methanol) is added to each sample, except for the blank.
-
The samples are typically diluted with a solvent (e.g., acetonitrile or water) to reduce matrix effects.
-
The mixture is vortexed and then centrifuged to precipitate proteins and other interferences.
-
The supernatant is transferred to an autosampler vial for injection into the LC-MS/MS system.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): A C18 reverse-phase column is commonly used for separation. The mobile phase typically consists of a gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Mass Spectrometry (MS): The mass spectrometer is operated in negative ion mode using an electrospray ionization (ESI) source. Detection is performed using Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both hippuric acid and the internal standard.
3. Quantification:
-
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
The concentration of hippuric acid in the unknown samples is then determined from this calibration curve.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the quantification of hippuric acid in urine by LC-MS/MS.
Conclusion
The selection of an appropriate assay for hippuric acid quantification is a critical decision for researchers and drug development professionals.
-
LC-MS/MS offers the highest sensitivity and specificity, making it the gold standard for bioanalytical studies, especially when low detection limits are required. The use of a deuterated internal standard like this compound is integral to achieving accurate and precise results with this method.
-
HPLC-UV provides a reliable and cost-effective alternative when the expected concentrations of hippuric acid are higher and the sample matrix is less complex.
-
GC-MS is a viable option, particularly for its high resolving power, but often requires derivatization of the analyte.
-
Colorimetric assays are best suited for rapid screening of a large number of samples where high precision and specificity are not the primary requirements.
This guide provides a comparative overview to assist in the selection of the most suitable method based on the specific requirements of the study. For regulatory submissions, a fully validated LC-MS/MS method using a stable isotope-labeled internal standard is typically preferred.
References
- 1. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous detection of hippuric acid and methylhippuric acid in urine by Empore disk and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. impactfactor.org [impactfactor.org]
A Comparative Guide to Method Validation for the Simultaneous Quantification of Hippuric Acid and Other Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the simultaneous quantification of hippuric acid and its related metabolites. The objective is to offer a comparative analysis of various techniques, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs. This document details experimental protocols, presents quantitative data in structured tables, and visualizes metabolic pathways and experimental workflows.
Introduction to Hippuric Acid and its Metabolites
Hippuric acid, an acyl glycine, is a key metabolite formed through the conjugation of benzoic acid with glycine. It is a normal constituent of urine, with its concentration influenced by dietary intake of polyphenols found in fruits, tea, and wine.[1][2] Industrially, hippuric acid and methylhippuric acids are established biomarkers for monitoring occupational exposure to toluene and xylenes, respectively.[2][3][4] The quantification of these metabolites is crucial in toxicology, clinical chemistry, and drug development.
Metabolic Pathway of Hippuric and Methylhippuric Acid
The primary pathway for hippuric acid formation involves the metabolism of aromatic compounds. In the case of toluene exposure, the compound is metabolized to benzoic acid, which is then conjugated with glycine in the liver to form hippuric acid. Similarly, xylenes are metabolized to toluic acids, which are subsequently conjugated with glycine to form methylhippuric acids. Dietary polyphenols also contribute to the body's benzoic acid pool, which is then converted to hippuric acid.
Caption: Metabolic pathway of hippuric and methylhippuric acid formation.
Comparative Analysis of Analytical Methods
The simultaneous quantification of hippuric acid and other metabolites is predominantly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). High-Performance Liquid Chromatography (HPLC) with UV detection is also a viable, though less sensitive, alternative.
Table 1: Comparison of Analytical Method Performance
| Parameter | LC-MS/MS | GC-MS | HPLC-UV |
| Sensitivity | High | High | Moderate |
| Specificity | High | High | Moderate |
| Sample Throughput | High | Moderate | High |
| Derivatization | Not typically required | Required | Not required |
| Analytes | Hippuric acid, methylhippuric acids, benzoic acid, phenylacetylglycine, etc. | Hippuric acid, methylhippuric acids | Hippuric acid, methylhippuric acids |
| Matrix Effects | Can be significant, requires careful management | Less prone to matrix effects | Can be affected by interfering compounds |
Experimental Protocols and Validation Data
This section provides detailed experimental protocols and validation data for the most common analytical techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the simultaneous quantification of hippuric acid and a wide range of other metabolites.
Experimental Workflow:
Caption: General experimental workflow for LC-MS/MS analysis.
Detailed Experimental Protocol (Example for Hippuric and Benzoic Acids):
-
Sample Preparation: Urine samples are typically diluted (e.g., 10-fold) with a suitable buffer or mobile phase. An internal standard (e.g., ¹³C₆-hippuric acid, ¹³C₆-benzoic acid) is added. The samples are then centrifuged to remove particulate matter.
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., µBondapak C18) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., water with formic acid) and an organic solvent (e.g., methanol or acetonitrile) is typical.
-
Flow Rate: Maintained at a constant rate, for instance, 1.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in negative ion mode is often employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each analyte and internal standard.
-
Table 2: Validation Parameters for a Validated LC-MS/MS Method for Hippuric and Benzoic Acids
| Parameter | Hippuric Acid | Benzoic Acid |
| Linearity Range (µg/mL) | 0.25 - 250 | 0.1 - 100 |
| Regression (r²) | > 0.99 | > 0.99 |
| Intra-day Precision (%RSD) | 0.5 - 13.4 | Not specified |
| Inter-day Precision (%RSD) | 2.5 - 12.2 | Not specified |
| Accuracy (% Recovery) | 99.8% (in urine) | Not specified |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the quantification of hippuric and methylhippuric acids, often requiring a derivatization step to increase the volatility of the analytes.
Experimental Workflow:
Caption: General experimental workflow for GC-MS analysis.
Detailed Experimental Protocol (Example for Hippuric and Methylhippuric Acids):
-
Sample Preparation and Extraction:
-
Solid-Phase Extraction (SPE): An Empore disk can be used for extraction from urine.
-
Liquid-Liquid Extraction (LLE): Extraction with a solvent like ethyl acetate is also common.
-
-
Derivatization: The extracted metabolites are converted into more volatile derivatives.
-
Silylation: Trimethylsilyl (TMS) derivatives are formed.
-
Alkylation: Isopropyl derivatives can be formed by extractive alkylation.
-
-
Gas Chromatography:
-
Column: A capillary column such as DB-17 is suitable.
-
Injector: A split injection system is typically used.
-
Detector: A flame ionization detector (FID) or a mass spectrometer can be used.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) is the standard ionization technique.
-
Detection: Selected Ion Monitoring (SIM) is used for targeted quantification.
-
Table 3: Validation Parameters for a Validated GC-MS Method for Hippuric and Methylhippuric Acids
| Parameter | Hippuric Acid | Methylhippuric Acids (o, m, p) |
| Linearity Range (µg/mL) | 5 - 70 | 5 - 70 |
| Detection Limit (µg/mL) | 1.0 - 2.5 | 1.0 - 2.5 |
| Intra-assay CV (%) | 0.02 - 12.2 | 0.02 - 12.2 |
| Inter-assay CV (%) | 0.01 - 10.2 | 0.01 - 10.2 |
| Recovery | Favorable compared to solvent extraction | Favorable compared to solvent extraction |
Conclusion
Both LC-MS/MS and GC-MS are robust and reliable methods for the simultaneous quantification of hippuric acid and other metabolites. The choice between the two often depends on the specific metabolites of interest, the required sample throughput, and the availability of instrumentation. LC-MS/MS offers the advantage of analyzing a broader range of metabolites without the need for derivatization, making it suitable for high-throughput applications. GC-MS, while often requiring a derivatization step, is a highly sensitive and specific technique, particularly for volatile and semi-volatile compounds. HPLC with UV detection remains a cost-effective option for routine analysis where high sensitivity is not a primary requirement. The detailed protocols and validation data presented in this guide provide a solid foundation for researchers to select and implement the most appropriate method for their analytical needs.
References
Safety Operating Guide
Navigating the Safe Disposal of Hippuric Acid-d2: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of hippuric acid-d2, a deuterated form of hippuric acid used in various research applications.
Safety and Hazard Assessment
This compound, also known as N-Benzoylglycine-2,2-d2, has conflicting hazard classifications. While one Safety Data Sheet (SDS) from MedChemExpress indicates that it is not a hazardous substance or mixture, other sources suggest it should be handled with caution[1]. An SDS for the compound from C/D/N Isotopes Inc. states that it "Causes skin irritation," "Causes serious eye irritation," and "May cause respiratory irritation"[2]. Similarly, the non-deuterated form, hippuric acid, is described as "Harmful if swallowed," "Causes skin irritation," "Causes serious eye damage," and "May cause respiratory irritation"[3][4]. Given this conflicting information, it is prudent to treat this compound as a potentially hazardous chemical and follow standard protocols for chemical waste disposal.
Personal Protective Equipment (PPE) during handling and disposal should include:
-
Safety glasses or goggles[2]
-
Protective gloves
-
A lab coat or other protective clothing
-
Use in a well-ventilated area or under a fume hood to avoid dust inhalation
Step-by-Step Disposal Procedure
The disposal of this compound should adhere to general best practices for laboratory chemical waste management. These procedures are designed to ensure the safety of laboratory personnel and minimize environmental impact.
1. Waste Identification and Classification:
-
The first step is to identify the waste as this compound.
-
It should be classified as a chemical waste. Due to the conflicting hazard information, it is safest to manage it as a hazardous waste.
2. Segregation:
-
This compound waste should be segregated from other types of waste, such as biological, radioactive, or non-hazardous waste.
-
Do not mix it with incompatible materials, such as strong oxidizing agents. Aqueous waste should be collected separately from organic solvent waste.
3. Container Selection and Labeling:
-
Use a suitable, leak-proof container that is compatible with the chemical. The container must be in good condition with no cracks or rust.
-
The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name ("this compound" or "N-Benzoylglycine-2,2-d2"), the date of accumulation, and any associated hazards. Chemical abbreviations or formulas are not acceptable.
4. Waste Accumulation and Storage:
-
Keep the waste container securely closed except when adding waste.
-
Store the container in a designated, safe, and secure location away from general laboratory traffic.
-
Ensure the storage area has proper ventilation.
5. Professional Disposal:
-
The disposal of chemical waste is regulated and must be handled by a licensed waste disposal service.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the waste.
-
Do not dispose of this compound down the drain unless specifically permitted by your institution's EHS and local regulations. While one university guideline permits the sewer disposal of "Hippuric Acid, Sodium Salt," this does not apply to the acid form or its deuterated variant and is a location-specific rule.
Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with an appropriate solvent.
-
The rinsate (the solvent used for rinsing) must be collected and treated as hazardous waste.
-
After triple-rinsing, the container may be disposed of in the regular trash, though it is best to reuse the container for compatible waste if possible.
Below is a diagram outlining the decision-making process for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
